Panclicin E
描述
This compound has been reported in Streptomyces with data available.
属性
分子式 |
C27H49NO5 |
|---|---|
分子量 |
467.7 g/mol |
IUPAC 名称 |
[(2S)-1-[(2S,3S)-3-dodecyl-4-oxooxetan-2-yl]nonan-2-yl] 2-formamidoacetate |
InChI |
InChI=1S/C27H49NO5/c1-3-5-7-9-10-11-12-13-15-17-19-24-25(33-27(24)31)20-23(18-16-14-8-6-4-2)32-26(30)21-28-22-29/h22-25H,3-21H2,1-2H3,(H,28,29)/t23-,24-,25-/m0/s1 |
InChI 键 |
HOPVINBCAGNBQT-SDHOMARFSA-N |
产品来源 |
United States |
Foundational & Exploratory
Panclicin E: A Technical Guide to its Discovery, Isolation, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Panclicin E, a potent pancreatic lipase (B570770) inhibitor discovered from Streptomyces sp. The document details its discovery, isolation, mechanism of action, and quantitative data, offering valuable insights for researchers in natural product discovery and drug development.
Discovery of this compound from Streptomyces sp. NR 0619
This compound, along with its analogues Panclicins A-D, was identified as a novel pancreatic lipase inhibitor isolated from the fermentation broth of Streptomyces sp. strain NR 0619.[1] These compounds are structurally related to tetrahydrolipstatin (THL), a known irreversible inhibitor of pancreatic lipase, and feature a core β-lactone structure.[2] The discovery of the Panclicins highlighted the continued potential of Streptomyces as a source of novel bioactive secondary metabolites.
Quantitative Data
The inhibitory activity of this compound and its analogues against porcine pancreatic lipase has been quantified, with the half-maximal inhibitory concentration (IC50) values determined.
| Compound | IC50 (µM) for Porcine Pancreatic Lipase |
| Panclicin A | 2.9 |
| Panclicin B | 2.6 |
| Panclicin C | 0.62 |
| Panclicin D | 0.66 |
| This compound | 0.89 |
| Data sourced from Mutoh et al., 1994.[1] |
Experimental Protocols
While the precise, proprietary protocols for the industrial production of this compound are not publicly available, this section outlines representative, detailed methodologies for the key experiments based on established principles for the fermentation of Streptomyces and purification of microbial natural products.
Fermentation of Streptomyces sp. NR 0619
This protocol describes the cultivation of Streptomyces sp. NR 0619 to produce this compound.
Materials:
-
Streptomyces sp. NR 0619 culture
-
Seed medium (per liter): 10 g glucose, 20 g soluble starch, 5 g yeast extract, 5 g peptone, 1 g K2HPO4, 0.5 g MgSO4·7H2O, pH 7.2
-
Production medium (per liter): 40 g soluble starch, 15 g soybean meal, 2 g yeast extract, 2 g CaCO3, 0.5 g K2HPO4, 0.5 g MgSO4·7H2O, pH 7.0
-
Shake flasks (250 mL)
-
Shaking incubator
Procedure:
-
Inoculum Preparation: Aseptically transfer a loopful of Streptomyces sp. NR 0619 from a slant culture to a 250 mL flask containing 50 mL of seed medium.
-
Incubate the seed culture at 28°C for 48 hours on a rotary shaker at 200 rpm.
-
Production Culture: Inoculate 100 mL of production medium in a 500 mL flask with 5% (v/v) of the seed culture.
-
Incubate the production culture at 28°C for 7-9 days on a rotary shaker at 200 rpm.
-
Monitor the production of this compound periodically using analytical techniques such as HPLC.
Extraction and Purification of this compound
This protocol outlines the extraction and chromatographic purification of this compound from the fermentation broth.
Materials:
-
Fermentation broth of Streptomyces sp. NR 0619
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate, methanol (B129727), water)
-
Rotary evaporator
Procedure:
-
Extraction:
-
Separate the mycelium from the fermentation broth by centrifugation or filtration.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with the same solvent.
-
Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
-
Sephadex LH-20 Chromatography:
-
Pool the fractions containing this compound and concentrate them.
-
Dissolve the concentrated material in methanol and apply it to a Sephadex LH-20 column.
-
Elute with methanol to remove smaller impurities.
-
-
Preparative HPLC:
-
Further purify the this compound-containing fractions using a preparative reversed-phase HPLC system with a C18 column.
-
Use a suitable mobile phase gradient, such as a water-acetonitrile or water-methanol gradient, to achieve high purity.
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC.
-
Mechanism of Action and Signaling Pathway
This compound functions as an irreversible inhibitor of pancreatic lipase.[1] Pancreatic lipase is a crucial enzyme in the digestion of dietary fats, catalyzing the hydrolysis of triglycerides into fatty acids and monoglycerides. The active site of pancreatic lipase contains a catalytic triad (B1167595) of amino acids: Serine-152, Histidine-263, and Aspartate-176.[3][4][5]
The inhibitory action of this compound is attributed to its β-lactone ring, which is a highly reactive electrophile. The serine residue (Ser-152) in the active site of the lipase acts as a nucleophile, attacking the carbonyl carbon of the β-lactone ring. This results in the formation of a stable, covalent acyl-enzyme intermediate, effectively and irreversibly inactivating the enzyme.[2][6]
Caption: Pancreatic Lipase Inhibition by this compound.
Experimental Workflow
The overall process from the discovery to the characterization of this compound follows a systematic workflow common in natural product research.
Caption: Experimental Workflow for this compound.
References
- 1. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Function of Pancreatic Lipase-Related Protein 2 and Its Relationship With Pathological States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the active-site serine in human pancreatic lipase by chemical modification with tetrahydrolipstatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Panclicin E: A Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panclicin E is a potent, naturally occurring inhibitor of pancreatic lipase (B570770), belonging to the panclicin family of β-lactone-containing compounds. Isolated from Streptomyces sp. NR 0619, it has garnered interest for its potential therapeutic applications in the management of obesity. This technical guide provides a detailed overview of the chemical structure and stereochemistry of this compound, based on available scientific literature. While the complete experimental protocols and detailed spectroscopic data from the primary literature remain inaccessible, this document synthesizes the established structural features and the methodologies employed for their determination.
Chemical Structure
The chemical structure of this compound has been primarily elucidated through nuclear magnetic resonance (NMR) spectroscopy and fast atom bombardment mass spectrometry (FAB-MS).[1] this compound is characterized by a core β-lactone ring, a feature essential for its irreversible inhibition of pancreatic lipase.[2] It is classified as a "glycine-type" panclicin, distinguishing it from the "alanine-type" members of the same family, such as Panclicins A and B.[2] This classification refers to the amino acid moiety attached to the lipid side chain.
Unfortunately, a definitive chemical structure diagram of this compound with explicitly defined stereochemistry at all chiral centers is not available in the accessible literature. The primary source detailing its complete structural elucidation, a 1994 publication by Yoshinari et al. in The Journal of Antibiotics, could not be accessed in its entirety for this review. However, based on the description, the general structure consists of a substituted β-lactone ring with two alkyl side chains. One of these side chains incorporates an N-formylglycyloxy substituent.
Stereochemistry
The stereochemical configuration of this compound is a critical determinant of its biological activity. The inhibitory potency of panclicins against pancreatic lipase is highly dependent on the stereochemistry of the β-lactone ring.
Absolute Configuration of the β-Lactone Ring
For effective inhibition of pancreatic lipase, the β-lactone ring of panclicins must possess the (2S, 3S) configuration. This specific arrangement is crucial for the covalent modification of the serine residue in the active site of the lipase.
Determination of Absolute Stereochemistry
The absolute stereochemistry of the panclicin family was determined through a combination of chiral high-performance liquid chromatography (HPLC) analysis of their hydrolysates and the application of the modified Mosher's method on a derivative of Panclicin A.[1] It is inferred that the stereochemical assignments for this compound follow from these analyses on the closely related members of its family.
Quantitative Data
The inhibitory activity of this compound against porcine pancreatic lipase has been quantified and is presented below in comparison to other panclicins.
| Compound | Type | IC₅₀ (µM) |
| Panclicin A | Alanine | 2.9 |
| Panclicin B | Alanine | 2.6 |
| Panclicin C | Glycine (B1666218) | 0.62 |
| Panclicin D | Glycine | 0.66 |
| This compound | Glycine | 0.89 |
Table 1: Inhibitory concentration (IC₅₀) of Panclicins A-E against porcine pancreatic lipase.[2][3]
Experimental Protocols
Detailed experimental protocols for the structural elucidation and stereochemical determination of this compound are contained within the primary literature that was not accessible for this review. However, the methodologies cited are standard analytical techniques in natural product chemistry. A generalized workflow for such a study is presented below.
Signaling Pathway
This compound functions as an irreversible inhibitor of pancreatic lipase. The proposed mechanism of action involves the covalent modification of the active site of the enzyme.
Conclusion
This compound is a notable natural product with significant potential as a pancreatic lipase inhibitor. Its chemical structure, centered around a stereochemically defined β-lactone ring and a glycine moiety, is key to its potent biological activity. While the foundational knowledge of its structure has been established, a comprehensive understanding, including detailed experimental data and protocols, is contingent on access to the primary literature. Further research and disclosure of these details would be invaluable to the scientific community for advancing the development of novel therapeutics for obesity and related metabolic disorders.
References
- 1. Panclicins, novel pancreatic lipase inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Panclicin E: A Technical Guide to a Beta-Lactone Pancreatic Lipase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Panclicin E, a potent beta-lactone inhibitor of pancreatic lipase (B570770). This compound belongs to a class of natural products that have garnered significant interest for their potential therapeutic applications, particularly in the context of obesity and metabolic disorders. This document outlines the core scientific data, experimental methodologies, and mechanistic understanding of this compound's interaction with its target enzyme.
Introduction
This compound is a microbial metabolite isolated from Streptomyces sp. NR 0619.[1][2] Structurally, it is an analogue of tetrahydrolipstatin (THL), the active form of Orlistat, and is characterized by a critical beta-lactone ring.[1] Panclicins are broadly classified into two types based on their amino acid moiety: alanine-type (Panclicins A and B) and glycine-type (Panclicins C, D, and E).[1][3] this compound, being a glycine-type, is among the more potent inhibitors in this family.[1][3] Like other beta-lactone inhibitors, this compound acts as an irreversible inhibitor of pancreatic lipase, forming a covalent bond with the enzyme's active site.[1][2][3] This mechanism effectively blocks the hydrolysis of dietary triglycerides, thereby reducing fat absorption.[3]
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound and its analogues against porcine pancreatic lipase has been quantified, with the half-maximal inhibitory concentration (IC50) being the primary metric for comparison. The glycine-type panclicins (C, D, and E) exhibit greater potency than the alanine-type (A and B).[1][3]
| Compound | Type | IC50 (µM) |
| This compound | Glycine | 0.89 |
| Panclicin A | Alanine | 2.9 |
| Panclicin B | Alanine | 2.6 |
| Panclicin C | Glycine | 0.62 |
| Panclicin D | Glycine | 0.66 |
| Data sourced from Mutoh et al., 1994.[1] |
Mechanism of Action
This compound exerts its inhibitory effect through the irreversible acylation of the catalytic serine residue (Ser152) within the active site of pancreatic lipase. The strained beta-lactone ring of this compound is susceptible to nucleophilic attack by the hydroxyl group of the serine residue, leading to the formation of a stable, covalent ester bond. This covalent modification permanently inactivates the enzyme.
Experimental Protocols
This section details the methodologies for key experiments relevant to the study of this compound and other pancreatic lipase inhibitors.
In Vitro Pancreatic Lipase Inhibition Assay (Colorimetric)
This protocol describes a common method to determine the inhibitory activity of compounds like this compound using a chromogenic substrate.
Principle: Pancreatic lipase hydrolyzes a chromogenic substrate, such as p-nitrophenyl palmitate (pNPP) or p-nitrophenyl butyrate (B1204436) (pNPB), to produce p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation, measured by the increase in absorbance at 405 nm, is proportional to the enzyme's activity. The presence of an inhibitor reduces this rate.
Materials:
-
Enzyme: Porcine Pancreatic Lipase (PPL)
-
Substrate: p-Nitrophenyl Palmitate (pNPP)
-
Inhibitor: this compound (or test compound)
-
Buffer: 50 mM Tris-HCl, pH 8.0
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor
-
Equipment: 96-well microplate, microplate spectrophotometer, incubator.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of PPL (e.g., 1 mg/mL) in Tris-HCl buffer.
-
Prepare a stock solution of pNPP (e.g., 10 mM) in a suitable solvent like isopropanol.
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain a range of concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add buffer, PPL solution, and the inhibitor solution at various concentrations.
-
Positive control (100% activity): Add buffer, PPL solution, and DMSO (vehicle control).
-
Blank: Add buffer and substrate solution only.
-
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the pNPP substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
-
In Vivo Evaluation of Pancreatic Lipase Inhibition (Animal Model)
This protocol outlines a general procedure for assessing the in vivo efficacy of a pancreatic lipase inhibitor.
Principle: Inhibition of pancreatic lipase in the gastrointestinal tract reduces the digestion and absorption of dietary fats, leading to a decrease in postprandial plasma triglyceride levels and an increase in fecal fat content.
Materials:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Test Compound: this compound.
-
Vehicle: A suitable vehicle for oral administration (e.g., corn oil, olive oil).
-
Positive Control: Orlistat.
-
Equipment: Oral gavage needles, blood collection supplies, metabolic cages for fecal collection.
Procedure:
-
Animal Acclimatization: House the animals in a controlled environment and provide a standard diet and water ad libitum for at least one week before the experiment.
-
Fasting: Fast the animals overnight (e.g., 12-16 hours) with free access to water.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Control Group: Receives the vehicle only.
-
Positive Control Group: Receives Orlistat in the vehicle.
-
Test Group(s): Receives different doses of this compound in the vehicle.
-
-
Administration: Administer the respective treatments to the animals via oral gavage.
-
Fat Load: Immediately after treatment administration, administer a fat load (e.g., corn oil at 5-10 ml/kg body weight) via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at baseline (0 hours) and at specific time points post-fat load (e.g., 1, 2, 4, and 6 hours).
-
Plasma Triglyceride Measurement: Centrifuge the blood samples to obtain plasma and measure the triglyceride concentrations using a commercial assay kit.
-
Fecal Fat Analysis (Optional): House the animals in metabolic cages for 24-48 hours after the fat load to collect feces. Extract lipids from the feces and quantify the total fat content.
-
Data Analysis:
-
Plot the plasma triglyceride concentration against time for each group.
-
Calculate the area under the curve (AUC) for the plasma triglyceride levels.
-
Compare the AUC and peak triglyceride levels between the control and treated groups to assess the inhibitory effect.
-
Compare the fecal fat excretion between the groups.
-
Logical and Experimental Workflows
The discovery and characterization of a novel pancreatic lipase inhibitor like this compound typically follows a structured workflow.
References
An In-depth Technical Guide on the Irreversible Inhibition of Pancreatic Lipase by Panclicin E
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pancreatic lipase (B570770) (PL) is a critical enzyme in the digestion of dietary fats and a key target for the development of anti-obesity therapeutics. Panclicin E, a natural product isolated from Streptomyces sp., has been identified as a potent irreversible inhibitor of this enzyme. This technical guide delineates the mechanism of irreversible inhibition of pancreatic lipase by this compound, providing a detailed overview of the underlying molecular interactions, experimental protocols for characterization, and quantitative data. This compound, a member of the β-lactone class of inhibitors, inactivates pancreatic lipase through the formation of a stable covalent bond with the catalytic serine residue in the enzyme's active site. This guide will leverage the well-documented irreversible inhibitor Orlistat, a close structural and mechanistic analog of this compound, to provide detailed experimental methodologies and kinetic data that are foundational to understanding this class of inhibitors.
Introduction to Pancreatic Lipase and Irreversible Inhibition
Pancreatic lipase (triacylglycerol acyl hydrolase, EC 3.1.1.3) is a serine hydrolase secreted by the pancreas into the duodenum. Its primary physiological role is the hydrolysis of dietary triglycerides into monoacylglycerols and free fatty acids, facilitating their absorption in the small intestine.[1] Inhibition of pancreatic lipase is a validated strategy for weight management, as it reduces the caloric intake from dietary fats.[2]
Enzyme inhibitors can be broadly classified as reversible or irreversible. Irreversible inhibitors, such as this compound, typically form a covalent bond with the enzyme, leading to its permanent inactivation.[2] The restoration of enzymatic activity subsequently relies on the synthesis of new enzyme molecules.
The Molecular Mechanism of this compound Inhibition
This compound belongs to a class of natural products characterized by a reactive β-lactone ring.[3] This structural feature is central to its mechanism of action against pancreatic lipase, which is analogous to that of the well-studied inhibitor Orlistat (tetrahydrolipstatin).[2][4]
The catalytic site of pancreatic lipase contains a catalytic triad (B1167595) of amino acids: Serine-152, Histidine-263, and Aspartic acid-176.[1] The serine residue acts as a nucleophile to attack the carbonyl group of the triglyceride substrate.
The mechanism of irreversible inhibition by this compound involves the following key steps:
-
Non-covalent Binding: this compound initially binds to the active site of pancreatic lipase in a non-covalent manner.
-
Nucleophilic Attack: The hydroxyl group of the catalytic Serine-152 residue performs a nucleophilic attack on the electrophilic carbonyl carbon of this compound's β-lactone ring.
-
Covalent Adduct Formation: This attack leads to the opening of the strained β-lactone ring and the formation of a stable, covalent ester bond between this compound and the serine residue. This covalent modification effectively and irreversibly inactivates the enzyme.
Figure 1: Mechanism of covalent modification of pancreatic lipase by this compound.
Quantitative Data
| Inhibitor | Type | IC50 (µM) |
| Panclicin A | Alanine | 2.9 |
| Panclicin B | Alanine | 2.6 |
| Panclicin C | Glycine | 0.62 |
| Panclicin D | Glycine | 0.66 |
| This compound | Glycine | 0.89 |
Table 1: IC50 values of Panclicins against porcine pancreatic lipase.[5]
For a comprehensive understanding of the kinetics of irreversible inhibition by a β-lactone inhibitor, data for Orlistat is presented below as a reference. The inhibition follows a two-step mechanism, characterized by an initial binding step (defined by the inhibition constant, Ki) and a subsequent covalent modification step (defined by the rate of inactivation, kinact).
| Inhibitor | Enzyme Source | Km (µM) | Kcat (s-1) |
| Orlistat | Porcine Pancreatic Lipase | 2.7 ± 0.2 | 0.019 |
Table 2: Michaelis-Menten kinetics of porcine pancreatic lipase with p-nitrophenyl palmitate (pNPP) as a substrate, often used in inhibitor studies.[6][7]
Experimental Protocols
This section details the key experimental protocols required to characterize the irreversible inhibition of pancreatic lipase by an inhibitor like this compound.
Purification of Porcine Pancreatic Lipase
A highly purified enzyme preparation is essential for accurate kinetic studies.
Protocol:
-
Extraction: Porcine pancreas powder is extracted with a suitable buffer.
-
DEAE-Cellulose Chromatography: The extract is subjected to batch adsorption on DEAE-cellulose to remove acidic proteins.
-
Sephadex Filtration: The partially purified enzyme is then subjected to gel filtration chromatography on a Sephadex column (e.g., G-100) at pH 8.0.
-
CM-Cellulose Chromatography: The final purification step involves ion-exchange chromatography on CM-cellulose to separate the lipase isoenzymes.
-
Purity Assessment: The homogeneity of the purified lipase is confirmed by methods such as SDS-PAGE, end-group analysis, and sedimentation equilibrium.
Pancreatic Lipase Activity Assay
The activity of pancreatic lipase is typically measured using a chromogenic substrate like p-nitrophenyl butyrate (B1204436) (pNPB) or p-nitrophenyl palmitate (pNPP).
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Tris-HCl buffer (e.g., 100 mM, pH 7.0) containing CaCl2 (e.g., 5 mM).
-
Substrate Solution: A stock solution of pNPB or pNPP is prepared in a suitable solvent like dimethylformamide or isopropanol.
-
Enzyme Solution: A stock solution of purified porcine pancreatic lipase is prepared in a suitable buffer (e.g., 10 mM MOPS, 1 mM EDTA, pH 6.8).
-
-
Assay Procedure:
-
The enzyme solution is added to the assay buffer and pre-incubated at a controlled temperature (e.g., 37°C).
-
The reaction is initiated by the addition of the substrate solution.
-
The hydrolysis of the substrate releases p-nitrophenol, which can be monitored spectrophotometrically at 405 nm.
-
-
Calculation of Activity: The rate of the reaction is determined from the linear increase in absorbance over time.
Figure 2: Experimental workflow for a pancreatic lipase activity assay.
Determination of Irreversible Inhibition
Two common methods are used to distinguish between reversible and irreversible inhibition.
4.3.1. Pre-incubation Time-Dependency Test
-
Principle: The potency of an irreversible inhibitor increases with the duration of pre-incubation with the enzyme, as the formation of the covalent bond is time-dependent. In contrast, a reversible inhibitor reaches equilibrium rapidly, and its IC50 value is independent of the pre-incubation time.
-
Procedure:
-
Prepare multiple sets of enzyme and inhibitor mixtures.
-
Pre-incubate each set for different durations (e.g., 0, 15, 30, 60 minutes).
-
After each pre-incubation period, initiate the reaction by adding the substrate and measure the enzyme activity.
-
Calculate the IC50 value for each pre-incubation time.
-
-
Interpretation: For an irreversible inhibitor like this compound, the IC50 value will decrease as the pre-incubation time increases.
4.3.2. Dilution Method
-
Principle: The enzyme-inhibitor complex of a reversible inhibitor will dissociate upon dilution, leading to the recovery of enzyme activity. For an irreversible inhibitor, the covalent bond is stable, and dilution will not restore enzyme activity.
-
Procedure:
-
Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-100 times the IC50) for a sufficient period to allow for binding.
-
Dilute the enzyme-inhibitor complex significantly (e.g., 100-fold or more) into the assay buffer.
-
Immediately initiate the reaction by adding the substrate and measure the enzyme activity.
-
Compare the activity to a control where the enzyme was diluted without the inhibitor.
-
-
Interpretation: For an irreversible inhibitor, enzyme activity will not be significantly recovered after dilution.
Mass Spectrometry Analysis of the Covalent Adduct
Mass spectrometry is a powerful technique to confirm the formation of a covalent adduct and to identify the site of modification.
4.4.1. Top-Down Proteomics
-
Principle: This approach analyzes the intact protein-inhibitor complex. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent binding.
-
Procedure:
-
Incubate the purified pancreatic lipase with an excess of this compound.
-
Remove the unbound inhibitor using a desalting column or dialysis.
-
Analyze the intact protein-adduct complex by mass spectrometry (e.g., ESI-MS).
-
-
Interpretation: The mass spectrum of the inhibited enzyme will show a mass increase equal to the molecular weight of this compound compared to the untreated enzyme.
4.4.2. Bottom-Up Proteomics (Peptide Mapping)
-
Principle: This method identifies the specific amino acid residue that has been modified.
-
Procedure:
-
Form the covalent adduct as described above.
-
Denature, reduce, and alkylate the protein.
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
Separate the peptides by liquid chromatography (LC) and analyze by tandem mass spectrometry (MS/MS).
-
-
Interpretation: By comparing the peptide maps of the treated and untreated enzyme, a modified peptide will be identified with a mass shift corresponding to the inhibitor. Fragmentation of this peptide in the MS/MS analysis will pinpoint the modified amino acid, which is expected to be Serine-152.
Figure 3: Mass spectrometry workflow for adduct analysis.
Conclusion
This compound is a potent irreversible inhibitor of pancreatic lipase that acts through a covalent modification of the active site Serine-152 residue. Its mechanism of action is characteristic of β-lactone-containing natural products. The experimental protocols detailed in this guide provide a robust framework for the characterization of this compound and other novel irreversible inhibitors of pancreatic lipase. A thorough understanding of the kinetics and molecular interactions of such inhibitors is crucial for the design and development of next-generation anti-obesity therapeutics. Further studies to determine the specific kinetic constants (kinact and Ki) for this compound would provide a more complete picture of its inhibitory profile.
References
- 1. Synthetic pancreatic lipase inhibitors in obesity treatment: current updates on in silico design, synthesis, bioactivity, and SAR - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Panclicins, novel pancreatic lipase inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Panclicin E and Porcine Pancreatic Lipase: A Technical Overview of Inhibition and IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the inhibitory effects of Panclicin E on porcine pancreatic lipase (B570770). It consolidates key quantitative data, details a representative experimental protocol for determining inhibitory activity, and presents visual diagrams of the experimental workflow and the proposed mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of enzyme inhibitors and the development of novel therapeutics, particularly in the context of metabolic disorders.
Quantitative Inhibition Data
This compound is a member of the Panclicin family of natural products, which are known to be potent inhibitors of pancreatic lipase. The inhibitory activities of these compounds are quantified by their half-maximal inhibitory concentration (IC50) values. The IC50 values for Panclicins A, B, C, D, and E against porcine pancreatic lipase have been determined and are summarized in the table below for comparative analysis.
| Compound | IC50 (µM)[1] |
| Panclicin A | 2.9 |
| Panclicin B | 2.6 |
| Panclicin C | 0.62 |
| Panclicin D | 0.66 |
| This compound | 0.89 |
Data sourced from Mutoh et al., 1994.[1]
Mechanism of Action: Irreversible Inhibition
Panclicins, including this compound, are structurally analogous to tetrahydrolipstatin (THL) and its derivative Orlistat, a well-known lipase inhibitor used in the management of obesity.[1][2] Similar to these compounds, Panclicins act as irreversible inhibitors of pancreatic lipase.[1] The proposed mechanism involves the formation of a covalent bond between the β-lactone ring of the Panclicin molecule and the serine residue within the active site of the lipase. This covalent modification permanently inactivates the enzyme, preventing it from hydrolyzing its substrate, dietary triglycerides.
Caption: Proposed mechanism of irreversible inhibition of pancreatic lipase by this compound.
Experimental Protocol: Porcine Pancreatic Lipase Inhibition Assay
The following is a representative, detailed protocol for determining the IC50 value of a compound such as this compound against porcine pancreatic lipase. This protocol is based on established colorimetric methods frequently cited in the literature.[3][4][5]
Principle of the Assay
This assay quantifies the activity of porcine pancreatic lipase by measuring the hydrolysis of a chromogenic substrate, such as p-nitrophenyl butyrate (B1204436) (PNPB) or p-nitrophenyl palmitate (pNPP). The enzymatic reaction releases p-nitrophenol, a yellow-colored product, which can be measured spectrophotometrically. The rate of p-nitrophenol formation is directly proportional to the lipase activity. The presence of an inhibitor, like this compound, will reduce the rate of this reaction. The IC50 value is determined by measuring the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Materials and Reagents
-
Enzyme: Porcine pancreatic lipase (PPL), Type II (e.g., Sigma-Aldrich)
-
Substrate: p-Nitrophenyl butyrate (PNPB) or p-Nitrophenyl palmitate (pNPP)
-
Inhibitor: this compound
-
Reference Standard: Orlistat
-
Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor and substrate
-
Equipment:
-
Microplate reader capable of measuring absorbance at 405-410 nm
-
Incubator set to 37°C
-
96-well microplates
-
Multichannel pipettes
-
Preparation of Solutions
-
Enzyme Solution: Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer (e.g., 1 mg/mL). This solution should be prepared fresh before each experiment.
-
Substrate Solution: Prepare a stock solution of PNPB or pNPP in a suitable solvent like acetonitrile (B52724) or DMSO (e.g., 10 mM).
-
Inhibitor (this compound) Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Inhibitor Working Solutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations needed to generate a dose-response curve.
Assay Procedure
The following procedure is designed for a 96-well plate format.
-
Pre-incubation:
-
To each well of the microplate, add the appropriate volume of Tris-HCl buffer.
-
Add a small volume (e.g., 20 µL) of the different this compound working solutions to the test wells.
-
For the positive control (100% enzyme activity), add the same volume of DMSO without the inhibitor.
-
For the blank, add buffer and DMSO, but no enzyme.
-
Add the porcine pancreatic lipase solution (e.g., 20 µL of 1 mg/mL) to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
To start the reaction, add the substrate solution (e.g., 20 µL of 10 mM PNPB) to all wells.
-
Immediately place the plate in the microplate reader, pre-heated to 37°C.
-
Measure the absorbance at 405-410 nm at regular intervals (e.g., every 60 seconds) for a period of 10-15 minutes.
-
Data Analysis
-
Calculate the rate of reaction: Determine the rate of increase in absorbance over time for each well.
-
Calculate the percentage of inhibition: The percentage of inhibition for each concentration of this compound is calculated using the following formula:
-
% Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100
-
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition, which can be determined using non-linear regression analysis.
Caption: Experimental workflow for the porcine pancreatic lipase inhibition assay.
References
- 1. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Porcine Pancreatic Lipase Inhibitory Agent Isolated from Medicinal Herb and Inhibition Kinetics of Extracts from Eleusine indica (L.) Gaertner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jscimedcentral.com [jscimedcentral.com]
Panclicin E Analogues: A Technical Guide to Inhibitory Potency and Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Panclicin E and its analogues, focusing on their potent inhibitory activity against pancreatic lipase (B570770). Panclicins are a class of naturally occurring β-lactone compounds isolated from Streptomyces sp. NR 0619 that have garnered significant interest as potential therapeutic agents for obesity.[1] This document details their inhibitory potency, outlines the methodologies for their evaluation, and discusses synthetic approaches, providing a valuable resource for researchers in the field of drug discovery and development.
Inhibitory Potency of Panclicin Analogues
Panclicins A-E have demonstrated significant inhibitory activity against porcine pancreatic lipase.[1] Their potency is influenced by the amino acid moiety within their structure, leading to their classification as either alanine-type (Panclicins A and B) or glycine-type (Panclicins C, D, and E).[2] The glycine-type panclicins exhibit notably higher potency.[1]
| Compound | Type | IC50 (µM) for Porcine Pancreatic Lipase |
| Panclicin A | Alanine | 2.9[1] |
| Panclicin B | Alanine | 2.6[1] |
| Panclicin C | Glycine | 0.62[1] |
| Panclicin D | Glycine | 0.66[1] |
| This compound | Glycine | 0.89[1] |
Caption: Inhibitory concentration (IC50) values of Panclicin analogues against porcine pancreatic lipase.
Mechanism of Action: Irreversible Inhibition
Similar to the well-known anti-obesity drug Orlistat (a derivative of tetrahydrolipstatin), panclicins are irreversible inhibitors of pancreatic lipase.[1][2] Their mechanism of action involves the formation of a stable, covalent bond with the serine residue located at the active site of the lipase. This acylation of the serine hydroxyl group renders the enzyme inactive, thereby preventing the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides. While effective, the irreversible inhibition by panclicins is reported to be not as strong as that of tetrahydrolipstatin (THL).[1]
Caption: General mechanism of irreversible pancreatic lipase inhibition by a this compound analogue.
Experimental Protocol: In Vitro Pancreatic Lipase Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory potency of this compound analogues against pancreatic lipase, based on established spectrophotometric methods.[3][4][5]
1. Materials and Reagents:
-
Porcine Pancreatic Lipase (PPL)
-
This compound analogue (or other test inhibitor)
-
p-Nitrophenyl Palmitate (pNPP) as substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Sodium deoxycholate and/or other emulsifiers
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
96-well microplates
-
Microplate spectrophotometer
2. Preparation of Solutions:
-
PPL Solution: Prepare a stock solution of PPL in Tris-HCl buffer. The final concentration in the assay will need to be optimized.
-
Substrate Solution: Dissolve pNPP in a suitable solvent like isopropanol.
-
Inhibitor Solutions: Prepare a stock solution of the this compound analogue in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
3. Assay Procedure:
-
Add a specific volume of Tris-HCl buffer to each well of a 96-well plate.
-
Add the this compound analogue solution at various concentrations to the test wells. For the control (100% enzyme activity), add the same volume of DMSO.
-
Add the PPL solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes) at 37°C. The increase in absorbance corresponds to the formation of p-nitrophenol upon hydrolysis of pNPP.
4. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (uninhibited enzyme).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
Synthesis of this compound Analogues
The total synthesis of Panclicins has not been extensively detailed in publicly available literature. However, the structural similarity to tetrahydrolipstatin (THL), the active component of Orlistat, allows for a discussion of a plausible synthetic strategy. Numerous total syntheses of THL have been reported, providing a roadmap for the construction of the core β-lactone structure and the installation of the side chains.[6][7][8][9][10]
A generalized synthetic approach, drawing from established THL syntheses, would likely involve the following key steps:
-
Chiral Pool Synthesis or Asymmetric Synthesis: Establishing the correct stereochemistry of the β-lactone ring and its substituents is critical for biological activity. This can be achieved either by starting from a chiral precursor (chiral pool) or by employing asymmetric reactions such as asymmetric epoxidation or dihydroxylation.
-
Construction of the β-Lactone Core: A common strategy involves the formation of a β-hydroxy acid precursor, which can then be cyclized to the strained four-membered lactone ring.
-
Installation of the Side Chains: The two alkyl side chains would be introduced through various carbon-carbon bond-forming reactions, such as Grignard reactions or Wittig reactions.
-
Esterification with the N-formyl Amino Acid: The final step would involve the esterification of the secondary alcohol on one of the side chains with the appropriate N-formyl amino acid (N-formylglycine for this compound).
Caption: A generalized workflow for the synthesis of a this compound analogue.
Conclusion and Future Directions
This compound and its analogues represent a promising class of potent, irreversible pancreatic lipase inhibitors. The glycine-type panclicins, in particular, demonstrate superior inhibitory activity in vitro compared to their alanine-type counterparts. The established methodologies for in vitro screening and the well-documented synthetic routes for the closely related tetrahydrolipstatin provide a solid foundation for further research and development of these compounds.
A notable gap in the current literature is the lack of specific in vivo studies on this compound analogues. While their in vitro potency is clear, further investigations are required to evaluate their efficacy, pharmacokinetic properties, and safety profiles in animal models. Such studies are crucial to ascertain their potential as clinically viable anti-obesity agents. Future research should therefore focus on conducting comprehensive in vivo evaluations and exploring structure-activity relationships to optimize the therapeutic potential of this promising class of natural product analogues.
References
- 1. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and biological investigation of the β-thiolactone and β-lactam analogs of tetrahydrolipstatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Total synthesis of Tetrahydrolipstatin, its derivatives, and evaluation of their ability to potentiate multiple antibiotic classes against Mycobacterium species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A stereoselective synthesis of (—)-tetrahydrolipstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Total synthesis of tetrahydrolipstatin and stereoisomers via a highly regio- and diastereoselective carbonylation of epoxyhomoallylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unveiling of a Potent Lipase Inhibitor: A Technical Guide to the Putative Biosynthesis of Panclicin E in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the biosynthesis of Panclicin E, a potent pancreatic lipase (B570770) inhibitor produced by the actinomycete Streptomyces sp. NR 0619. While the precise biosynthetic gene cluster for this compound remains to be fully elucidated, its structural similarity to the well-characterized β-lactone lipstatin (B1674855) from Streptomyces toxytricini allows for the construction of a putative biosynthetic pathway. This document provides a comprehensive overview of this proposed pathway, the enzymes likely involved, and generalized experimental protocols for the investigation of such natural products.
Introduction to this compound
Panclicins are a family of natural products (A-E) isolated from Streptomyces sp. NR 0619 that exhibit significant inhibitory activity against pancreatic lipase, a key enzyme in the digestion of dietary fats.[1][2] This inhibitory action makes them attractive candidates for the development of anti-obesity therapeutics. This compound, a member of this family, is structurally characterized by a β-lactone ring, a feature it shares with other microbial lipase inhibitors like lipstatin.[3] The structural variations among the panclicins, particularly in their amino acid side chains, lead to differences in their inhibitory potencies.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to follow a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) pathway, analogous to the established biosynthesis of lipstatin. This intricate molecular assembly line is responsible for the construction of the complex chemical scaffold of this compound from simple metabolic precursors.
Core Structure Assembly: A Hybrid PKS-NRPS System
The core of the this compound molecule is likely assembled by a Type I PKS system, which iteratively condenses acyl-CoA extender units to a starter unit, creating a polyketide chain. This is followed by the incorporation of an amino acid moiety via an NRPS module.
Putative Biosynthesis Pathway of this compound
Caption: A putative biosynthetic pathway for this compound, highlighting the key PKS and NRPS modules.
Precursor Molecules
The biosynthesis of this compound likely utilizes common cellular metabolites as building blocks:
-
Starter Unit: Acetyl-CoA or a similar short-chain acyl-CoA.
-
Extender Units: Malonyl-CoA and methylmalonyl-CoA for the elongation of the polyketide chain.
-
Amino Acid Precursor: For this compound, the precursor is likely glycine, which is incorporated by the NRPS module.
Enzymology of the Putative Pathway
The biosynthesis is orchestrated by a series of catalytic domains within the large PKS and NRPS enzyme complexes.
| Enzyme/Domain | Putative Function in this compound Biosynthesis |
| Polyketide Synthase (PKS) | |
| Acyltransferase (AT) | Selects and loads the starter and extender units onto the Acyl Carrier Protein (ACP). |
| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain via a phosphopantetheinyl arm. |
| Ketosynthase (KS) | Catalyzes the Claisen condensation reaction to extend the polyketide chain. |
| Ketoreductase (KR) | Reduces a β-keto group to a β-hydroxyl group. |
| Dehydratase (DH) | Dehydrates the β-hydroxyl group to form a double bond. |
| Enoylreductase (ER) | Reduces the double bond to a single bond. |
| Non-Ribosomal Peptide Synthetase (NRPS) | |
| Adenylation (A) | Selects and activates the specific amino acid (glycine for this compound) as an aminoacyl adenylate. |
| Thiolation (T) or Peptidyl Carrier Protein (PCP) | Covalently tethers the activated amino acid to the NRPS enzyme. |
| Condensation (C) | Catalyzes the formation of the peptide bond between the polyketide chain and the amino acid. |
| Tailoring and Release | |
| Thioesterase (TE) | Catalyzes the release of the final product from the enzyme complex, often involving cyclization to form the β-lactone ring. |
Quantitative Data
| Compound | IC50 (µM) against Porcine Pancreatic Lipase |
| Panclicin A | 2.9 |
| Panclicin B | 2.6 |
| Panclicin C | 0.62 |
| Panclicin D | 0.66 |
| This compound | 0.89 |
| Data from Mutoh et al., 1994[1] |
Experimental Protocols: A Generalized Workflow
The following provides a generalized workflow for the discovery and characterization of a novel natural product biosynthetic pathway, which can be adapted for the study of this compound.
References
- 1. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Panclicins, novel pancreatic lipase inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Panclicin E: A Technical Guide to a Potent Natural Anti-Obesity Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Obesity is a global health crisis necessitating the development of novel and effective therapeutic agents. Pancreatic lipase (B570770) inhibition has emerged as a clinically validated strategy for weight management by reducing dietary fat absorption. This technical guide provides a comprehensive overview of Panclicin E, a potent, naturally occurring pancreatic lipase inhibitor. This compound, a microbial metabolite isolated from Streptomyces sp. NR 0619, demonstrates significant potential as an anti-obesity agent. This document details its mechanism of action, quantitative efficacy, the experimental protocols for its characterization, and its place within relevant biological signaling pathways.
Introduction
The global prevalence of obesity and its associated comorbidities, including type 2 diabetes, cardiovascular disease, and certain cancers, underscores the urgent need for new anti-obesity therapies. One of the primary strategies in the pharmacological management of obesity is the inhibition of pancreatic lipase (triacylglycerol acylhydrolase), a critical enzyme responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoacylglycerols.[1] By inhibiting this enzyme, the absorption of dietary fats can be significantly reduced, leading to a decrease in caloric intake and subsequent weight loss.
Orlistat, a hydrogenated derivative of the natural product lipstatin (B1674855), is the only FDA-approved pancreatic lipase inhibitor for long-term obesity treatment.[1] The success of Orlistat has spurred the search for other natural products, particularly from microbial sources, with similar or improved therapeutic profiles. The Panclicins, a family of β-lactone-containing compounds isolated from Streptomyces sp. NR 0619, represent a promising class of such molecules.[2][3] This guide will focus specifically on this compound, one of the most potent members of this family.
This compound: Structure and Mechanism of Action
Panclicins A-E are structurally related to other β-lactone esterase inhibitors of microbial origin, such as lipstatin and ebelactones.[4] The core structure of the panclicins features a β-lactone ring with two alkyl chains. This compound is distinguished by the presence of an N-formylglycyloxy substituent on one of these alkyl chains.[4] Panclicins are categorized into two types based on the amino acid moiety: alanine-type (Panclicins A and B) and glycine-type (Panclicins C, D, and E).[2]
The primary mechanism of action for this compound is the irreversible inhibition of pancreatic lipase.[2] The strained β-lactone ring is believed to act as a reactive electrophile that covalently binds to the active site serine residue (Ser152) of pancreatic lipase, forming a stable acyl-enzyme intermediate. This covalent modification inactivates the enzyme, preventing it from hydrolyzing dietary triglycerides.
Diagram of Proposed Mechanism of Action
Caption: Proposed irreversible inhibition of pancreatic lipase by this compound.
Quantitative Data
This compound has demonstrated potent inhibitory activity against porcine pancreatic lipase. The efficacy of this compound and its analogues is summarized in the table below. The glycine-type panclicins (C, D, and E) have been shown to be two to threefold more potent than tetrahydrolipstatin (Orlistat).[2]
| Compound | Type | IC50 (µM) for Porcine Pancreatic Lipase |
| Panclicin A | Alanine | 2.9[2] |
| Panclicin B | Alanine | 2.6[2] |
| Panclicin C | Glycine | 0.62[2] |
| Panclicin D | Glycine | 0.66[2] |
| This compound | Glycine | 0.89 [2] |
Experimental Protocols
The following sections describe the general methodologies employed in the isolation, structural elucidation, and biological characterization of this compound. Detailed protocols would be found within the full-text publications.
Fermentation and Isolation of this compound
-
Producing Organism: Streptomyces sp. NR 0619.[3]
-
Fermentation: The strain is cultured in a suitable nutrient medium under aerobic conditions to promote the production of secondary metabolites, including the panclicins. The specifics of the fermentation medium, temperature, pH, and duration are optimized to maximize the yield.
-
Isolation: The panclicins are extracted from the fermentation broth and mycelium using organic solvents. The crude extract is then subjected to a series of chromatographic techniques, such as silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC), to isolate and purify the individual panclicins.[3]
Diagram of Isolation Workflow
Caption: General workflow for the isolation of this compound.
Structural Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic and chemical methods.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (e.g., COSY, HMQC, HMBC), were used to determine the connectivity of atoms and the relative stereochemistry of the molecule.
-
Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) was employed to determine the molecular weight and elemental composition of this compound.[4]
-
Chiral High-Performance Liquid Chromatography (HPLC): Analysis of the hydrolysates of the panclicins was performed using chiral HPLC to determine the absolute stereochemistry of the amino acid moiety.[4]
-
Modified Mosher's Method: This chemical derivatization technique followed by NMR analysis was used to confirm the absolute stereochemistry of a derivative of Panclicin A, which could then be correlated to the other panclicins.[4]
Pancreatic Lipase Inhibition Assay
The inhibitory activity of this compound against pancreatic lipase is typically determined using an in vitro enzymatic assay.
-
Enzyme: Porcine pancreatic lipase is commonly used.
-
Substrate: A chromogenic or fluorogenic substrate, such as p-nitrophenyl butyrate (B1204436) (pNPB) or 4-methylumbelliferyl oleate, is often employed. The hydrolysis of the substrate by the lipase releases a product that can be quantified spectrophotometrically or fluorometrically.
-
Assay Conditions: The assay is performed in a suitable buffer (e.g., Tris-HCl) at a specific pH (typically around 8.0) and temperature (e.g., 37°C). Bile salts, such as sodium deoxycholate, are often included to emulsify the substrate.
-
Procedure:
-
The enzyme is pre-incubated with various concentrations of this compound.
-
The substrate is added to initiate the reaction.
-
The rate of product formation is monitored over time.
-
The percentage of inhibition is calculated for each concentration of this compound.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Determination of Irreversible Inhibition
To confirm the irreversible nature of the inhibition, dialysis or dilution experiments are typically performed.
-
Dialysis Method: The enzyme is incubated with a high concentration of this compound. The mixture is then dialyzed against a large volume of buffer to remove any unbound inhibitor. The activity of the enzyme is measured before and after dialysis. A significant loss of activity after dialysis indicates irreversible inhibition.
-
Dilution Method: The enzyme is incubated with this compound. The mixture is then significantly diluted. If the inhibition is reversible, the inhibitor will dissociate from the enzyme upon dilution, and enzymatic activity will be restored. If the inhibition is irreversible, the activity will not be recovered upon dilution.
Signaling Pathways and Broader Anti-Obesity Effects
The primary anti-obesity effect of this compound is mediated through the inhibition of pancreatic lipase, which directly impacts the lipid digestion and absorption pathway. By preventing the breakdown of triglycerides, this compound reduces the availability of free fatty acids and monoglycerides (B3428702) for absorption by the intestinal epithelium. This leads to a reduction in caloric uptake from dietary fat.
Further research is required to determine if this compound has additional anti-obesity effects, such as the modulation of signaling pathways involved in adipogenesis (fat cell formation) or lipolysis (the breakdown of stored fat). Key pathways to investigate would include:
-
Adipogenesis Signaling: The peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα) pathways are master regulators of adipogenesis. Investigating the effect of this compound on the expression of these transcription factors in preadipocyte cell lines would be of interest.
-
Lipolysis Signaling: The breakdown of triglycerides in adipocytes is regulated by hormones such as catecholamines, which act through the β-adrenergic receptor/cAMP/protein kinase A (PKA) pathway to activate hormone-sensitive lipase (HSL) and adipose triglyceride lipase (ATGL).
Diagram of Lipid Digestion and Absorption Pathway
Caption: this compound's role in the lipid digestion and absorption pathway.
Conclusion and Future Directions
This compound is a potent natural inhibitor of pancreatic lipase with significant potential for development as an anti-obesity agent. Its irreversible mechanism of action and high potency make it a compelling candidate for further investigation. Future research should focus on several key areas:
-
In Vivo Efficacy: While the in vitro data is promising, studies in animal models of obesity are needed to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound.
-
Total Synthesis: The development of a total synthesis route for this compound and its analogues would enable the production of larger quantities for further studies and the generation of novel derivatives with improved properties.
-
Broader Biological Profiling: Investigation into the effects of this compound on other obesity-related targets and signaling pathways is warranted to fully understand its therapeutic potential.
-
Clinical Trials: Should preclinical studies prove successful, the progression of this compound or an optimized analogue into clinical trials would be the ultimate goal to assess its safety and efficacy in humans.
References
- 1. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Panclicins, novel pancreatic lipase inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In-Vitro Evaluation of Panclicin E as a Pancreatic Lipase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in-vitro evaluation of Panclicin E, a potent pancreatic lipase (B570770) inhibitor. Panclicins, isolated from Streptomyces sp. NR 0619, are analogues of tetrahydrolipstatin (THL) and have demonstrated significant inhibitory activity against pancreatic lipase.[1] This document outlines the quantitative inhibitory data, a detailed experimental protocol for assessing enzymatic inhibition, and visual representations of the experimental workflow and the proposed mechanism of action.
Data Presentation: Inhibitory Activity of Panclicins
Panclicins A-E have been evaluated for their inhibitory activity against porcine pancreatic lipase. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. Panclicins C, D, and E, which are glycine-type compounds, exhibit greater potency, being two to threefold more potent than THL.[1] In contrast, the alanine-type compounds, Panclicins A and B, are less potent.[1]
| Compound | Type | IC50 (µM) for Porcine Pancreatic Lipase |
| Panclicin A | Alanine | 2.9[1] |
| Panclicin B | Alanine | 2.6[1] |
| Panclicin C | Glycine | 0.62[1] |
| Panclicin D | Glycine | 0.66[1] |
| This compound | Glycine | 0.89 [1] |
Experimental Protocol: In-Vitro Pancreatic Lipase Inhibition Assay
This protocol describes a common in-vitro colorimetric assay to determine the inhibitory activity of compounds like this compound against porcine pancreatic lipase. The assay measures the hydrolysis of a chromogenic substrate, such as p-nitrophenyl palmitate (pNPP) or p-nitrophenyl butyrate (B1204436) (pNPB), to p-nitrophenol.
Materials and Reagents:
-
Porcine Pancreatic Lipase (PPL), Type II (Sigma-Aldrich)
-
p-Nitrophenyl Palmitate (pNPP) or p-Nitrophenyl Butyrate (pNPB) (substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Test compound (e.g., this compound)
-
Reference inhibitor (e.g., Orlistat)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Enzyme Solution: Prepare a stock solution of porcine pancreatic lipase (e.g., 1 mg/mL) in Tris-HCl buffer immediately before use. Centrifuge to remove any insoluble material and use the clear supernatant.
-
Substrate Solution: Prepare a stock solution of pNPP or pNPB (e.g., 10 mM) in a suitable solvent like acetonitrile (B52724) or dimethylformamide.
-
Test Compound and Control Solutions: Dissolve the test compound (this compound) and a reference inhibitor (Orlistat) in DMSO to create stock solutions (e.g., 10 mM). Perform serial dilutions to obtain a range of working concentrations.
-
-
Assay Protocol:
-
In a 96-well microplate, add the components in the following order:
-
Tris-HCl buffer.
-
A small volume (e.g., 20 µL) of the test compound working solution to the test wells.
-
An equivalent volume of DMSO to the positive control wells (100% enzyme activity).
-
Buffer to the blank wells (no enzyme).
-
-
Add the pancreatic lipase solution (e.g., 20 µL of 1 mg/mL) to all wells except the blanks.
-
Pre-incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution (e.g., 20 µL of 10 mM pNPP) to all wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 405 nm for p-nitrophenol) kinetically over a period of 10-15 minutes, with readings taken every 60 seconds.
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentrations and fitting the data to a dose-response curve.
-
Caption: Experimental workflow for the in-vitro pancreatic lipase inhibition assay.
Mechanism of Action: Irreversible Inhibition of Pancreatic Lipase
Panclicins, including this compound, are structurally related to tetrahydrolipstatin (THL) and contain a reactive β-lactone ring.[1] This structural feature is crucial for their mechanism of action, which involves the irreversible inhibition of pancreatic lipase.
The catalytic site of pancreatic lipase contains a serine residue (Ser152) that is essential for its hydrolytic activity.[2] The β-lactone ring of this compound is highly susceptible to nucleophilic attack by the hydroxyl group of this serine residue. This results in the formation of a stable, covalent ester bond between the inhibitor and the enzyme. The acylation of the active site serine effectively inactivates the enzyme, preventing it from binding to and hydrolyzing its natural substrate, dietary triglycerides. This irreversible inhibition leads to a reduction in the absorption of dietary fats.
References
Methodological & Application
Application Notes and Protocols: Fermentation and Extraction of Panclicin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panclicins are a group of potent pancreatic lipase (B570770) inhibitors produced by Streptomyces sp. NR 0619.[1][2] These compounds, particularly Panclicins C, D, and E, have demonstrated significant inhibitory activity against porcine pancreatic lipase, making them promising candidates for research in obesity and lipid metabolism disorders.[2][3] Structurally, Panclicins are beta-lactone derivatives, a class of compounds known for their bioactivity.[1] This document provides a detailed protocol for the fermentation of Streptomyces sp. NR 0619 to produce Panclicin E and the subsequent extraction of the compound from the culture broth. The methodologies presented are based on established protocols for Streptomyces fermentation and secondary metabolite extraction.
Quantitative Data Summary
The biological activity of Panclicins A-E is summarized in the table below, highlighting their inhibitory concentration (IC50) against porcine pancreatic lipase.
| Compound | Type | IC50 (µM) |
| Panclicin A | Alanine | 2.9 |
| Panclicin B | Alanine | 2.6 |
| Panclicin C | Glycine | 0.62 |
| Panclicin D | Glycine | 0.66 |
| This compound | Glycine | 0.89 |
| Data sourced from Mutoh et al., 1994.[2][3] |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces sp. NR 0619
This protocol details the steps for the cultivation of Streptomyces sp. NR 0619 to produce this compound.
1. Media Preparation
-
Seed Medium (Yeast Extract-Malt Extract Broth - YEME):
-
Yeast Extract: 4 g/L
-
Malt Extract: 10 g/L
-
Dextrose: 4 g/L
-
Prepare with distilled water and sterilize by autoclaving at 121°C for 15 minutes.
-
-
Production Medium (GS Medium - Representative):
-
Glucose: 10 g/L
-
Soluble Starch: 25 g/L
-
Soybean Meal: 20 g/L
-
Yeast Extract: 2 g/L
-
NaCl: 5 g/L
-
CaCO₃: 3 g/L
-
MgSO₄·7H₂O: 1 g/L
-
Adjust pH to 7.0-7.4 before autoclaving at 121°C for 15 minutes.[4]
-
2. Inoculum Preparation (Seed Culture)
-
Prepare Yeast Extract-Malt Extract (YEME) agar (B569324) plates.[5]
-
Streak a cryopreserved stock of Streptomyces sp. NR 0619 onto the YEME agar plates.
-
Incubate the plates at 28-30°C for 7-10 days, or until sufficient sporulation is observed.[5][6]
-
Inoculate a 100 mL Erlenmeyer flask containing 25 mL of sterile YEME broth with a loopful of spores from the agar plate.[5]
-
Incubate the flask at 28-30°C in a shaker incubator at 150-200 rpm for 48-72 hours to generate a seed culture.[4][5][7]
3. Production Fermentation
-
Prepare the desired volume of the production medium in a suitably sized flask (e.g., 200 mL of medium in a 1 L flask).[4]
-
Inoculate the production medium with 2.5-5% (v/v) of the seed culture.[5][8]
-
Incubate the production culture at 28-30°C in a shaker incubator at 180-220 rpm for 5-8 days.[4][9]
-
Monitor the culture periodically for growth and secondary metabolite production. Optimal fermentation time should be determined empirically.[6]
Protocol 2: Extraction of this compound
This protocol describes the extraction of this compound from the fermentation broth using solvent extraction.
-
Harvesting
-
After the incubation period, harvest the culture broth.
-
Separate the mycelial biomass from the supernatant by centrifugation at 5,000-10,000 rpm for 10-15 minutes.[5]
-
-
Solvent Extraction
-
Transfer the cell-free supernatant to a separating funnel.
-
Add an equal volume of ethyl acetate (B1210297) to the supernatant and shake vigorously for 15-20 minutes.[5][6] Ethyl acetate is a commonly used solvent for extracting bioactive compounds from Streptomyces.[10]
-
Allow the layers to separate and collect the upper ethyl acetate layer, which contains the secondary metabolites.[5]
-
Repeat the extraction process with the aqueous layer at least two more times to maximize the recovery of this compound.[5]
-
-
Concentration and Purification
-
Combine all the ethyl acetate extracts.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.[5]
-
The resulting crude extract can be stored for further purification.
-
For purification, the crude extract can be subjected to silica (B1680970) gel column chromatography, eluting with a gradient solvent system such as ethyl acetate and hexane.[11]
-
Fractions should be collected and tested for their bioactivity to isolate the pure compound.[11] Further purification can be achieved using High-Performance Liquid Chromatography (HPLC).[11]
-
Visualizations
Experimental Workflow
References
- 1. Panclicins, novel pancreatic lipase inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcea.org [ijcea.org]
- 5. benchchem.com [benchchem.com]
- 6. banglajol.info [banglajol.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation and screening of Streptomyces sp. Al-Dhabi-49 from the environment of Saudi Arabia with concomitant production of lipase and protease in submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pjmonline.org [pjmonline.org]
Application Note: Purification of Panclicin E Using Column Chromatography
Introduction
Panclicin E is a potent inhibitor of pancreatic lipase (B570770), isolated from the fermentation broth of Streptomyces sp. NR 0619.[1][2] As a member of the panclicin family of natural products, it shares a structural relationship with other beta-lactone esterase inhibitors like lipstatin.[3][4] Specifically, this compound is a glycine-type panclicin, which has demonstrated greater potency compared to its alanine-type counterparts.[1] The therapeutic potential of this compound as an anti-obesity agent, through the inhibition of dietary fat absorption, has led to significant interest in its isolation and purification for further pharmacological studies.[2]
This application note provides a comprehensive protocol for the purification of this compound from a crude extract of Streptomyces sp. NR 0619 using a multi-step column chromatography strategy. The described methodology is designed for researchers, scientists, and drug development professionals engaged in natural product chemistry and drug discovery.
Principle of Separation
The purification of this compound leverages the principles of column chromatography, a technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[5] Due to the complexity of the crude fermentation extract, a multi-modal chromatographic approach is employed. This typically involves an initial capture and fractionation step using normal-phase chromatography, followed by a high-resolution polishing step using reversed-phase chromatography. The selection of appropriate stationary and mobile phases is critical for achieving high purity and yield.
Experimental Protocols
Materials and Reagents
-
Crude extract of Streptomyces sp. NR 0619 (lyophilized)
-
Silica (B1680970) gel (60 Å, 70-230 mesh) for normal-phase chromatography
-
C18 reversed-phase silica gel (100 Å, 40-63 µm) for flash chromatography
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Glass column for gravity chromatography
-
Flash chromatography system
-
Rotary evaporator
-
Analytical High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
-
Mass spectrometer (optional, for fraction analysis)
Protocol 1: Initial Fractionation by Normal-Phase Column Chromatography
This initial step aims to separate the crude extract into fractions of varying polarity, thereby enriching for this compound and removing highly polar and non-polar impurities.
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into a glass column, allowing the silica to settle into a packed bed.
-
Drain the excess hexane until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a 1:1 mixture of dichloromethane (B109758) and methanol.
-
Adsorb the dissolved extract onto a small amount of silica gel by evaporating the solvent.
-
Carefully load the dried, sample-adsorbed silica onto the top of the packed column.
-
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 80:20, 50:50 hexane:ethyl acetate).
-
Collect fractions of a consistent volume (e.g., 20 mL).
-
-
Fraction Analysis:
-
Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
Pool the fractions that show a significant presence of the target compound.
-
Evaporate the solvent from the pooled fractions under reduced pressure.
-
Protocol 2: High-Resolution Purification by Reversed-Phase Flash Chromatography
This second step provides a higher degree of purification, separating this compound from closely related impurities.
-
Column Preparation:
-
Select a pre-packed C18 reversed-phase flash chromatography cartridge appropriate for the scale of the semi-purified sample.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95:5 water:acetonitrile with 0.1% TFA).
-
-
Sample Loading:
-
Dissolve the enriched fraction from the normal-phase step in a minimal volume of the initial mobile phase.
-
Inject the dissolved sample onto the equilibrated column.
-
-
Elution:
-
Elute the column with a linear gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA). A typical gradient might run from 5% to 95% acetonitrile over 30-40 minutes.
-
Monitor the elution profile using a UV detector, typically at wavelengths of 214 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram peaks.
-
Analyze the purity of the fractions containing the peak corresponding to this compound using analytical HPLC-MS.
-
Pool the fractions that meet the desired purity level (e.g., >95%).
-
-
Final Product Recovery:
-
Remove the acetonitrile from the pooled fractions by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain pure this compound as a white solid.
-
Data Presentation
The following table summarizes the hypothetical quantitative data from a typical purification run of this compound from 10 grams of crude extract.
| Purification Step | Total Weight (mg) | Purity of this compound (%) | Yield of this compound (mg) | Overall Yield (%) |
| Crude Extract | 10,000 | 1.5 | 150 | 100 |
| Normal-Phase Pool | 850 | 15 | 127.5 | 85 |
| Reversed-Phase Pool | 110 | 96 | 105.6 | 70.4 |
Visualizations
Caption: Overall workflow for the purification of this compound.
Caption: Decision-making process for chromatography technique selection.
References
- 1. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Panclicins, novel pancreatic lipase inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
Unveiling the Structure of Panclicin E: An Application Note on the Synergy of NMR and FAB-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
The structural elucidation of novel bioactive natural products is a cornerstone of drug discovery and development. Panclicin E, a potent inhibitor of pancreatic lipase, represents a class of complex β-lactone-containing compounds with significant therapeutic potential. This application note details the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Fast Atom Bombardment Mass Spectrometry (FAB-MS) in the comprehensive structural characterization of this compound. We provide detailed experimental protocols and representative data to guide researchers in applying these powerful analytical techniques to similar natural products.
Introduction
Panclicins are a family of natural products isolated from Streptomyces sp. that have demonstrated potent inhibitory activity against pancreatic lipase, a key enzyme in dietary fat absorption.[1][2] This activity makes them attractive candidates for the development of anti-obesity therapeutics. This compound, a member of this family, is characterized by a core β-lactone ring, two alkyl chains, and an N-formylglycyloxy side chain.[1] Determining the precise molecular architecture of such molecules is critical for understanding their mechanism of action and for guiding synthetic derivatization efforts to improve their pharmacological properties. This note outlines the pivotal roles of NMR and FAB-MS in this process.
Data Presentation
Disclaimer: The following quantitative data is a representative example based on the known structure of this compound and typical spectroscopic values for its constituent moieties, as the original experimental data is not publicly available.
Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound
The following table summarizes the expected chemical shifts for the key structural components of this compound. Data would be acquired in a suitable deuterated solvent such as CDCl₃ or DMSO-d₆.
| Position | Representative ¹H NMR (δ, ppm, Multiplicity, J in Hz) | Representative ¹³C NMR (δ, ppm) |
| β-Lactone Ring | ||
| 2 | ~4.2 (m) | ~75.0 |
| 3 | ~3.8 (m) | ~50.0 |
| 4 (C=O) | - | ~170.0 |
| Alkyl Chain 1 (at C2) | ||
| 1' | ~1.6 (m) | ~34.0 |
| 2' - n' | ~1.2-1.4 (br m) | ~22.0-32.0 |
| CH₃ | ~0.9 (t, J=7.0) | ~14.0 |
| Alkyl Chain 2 (at C3) | ||
| 1'' | ~1.8 (m) | ~30.0 |
| 2'' - n'' | ~1.2-1.4 (br m) | ~22.0-32.0 |
| CH₃ | ~0.9 (t, J=7.0) | ~14.0 |
| N-Formylglycyloxy Side Chain (at C5 of Alkyl Chain 1) | ||
| O-CH | ~5.1 (m) | ~70.0 |
| Gly-CH₂ | ~4.0 (d, J=6.0) | ~41.0 |
| Gly-C=O | - | ~169.0 |
| N-H | ~8.2 (br s) | - |
| N-CHO | ~8.0 (s) | ~161.0 |
Table 2: Representative FAB-MS Fragmentation Data for this compound
Fast Atom Bombardment Mass Spectrometry (FAB-MS) provides crucial information on the molecular weight and fragmentation pattern, aiding in the confirmation of the molecular formula and the identification of key structural subunits.
| m/z (relative intensity %) | Assignment | Inferred Structural Fragment |
| [M+H]⁺ | Molecular Ion | Intact this compound |
| [M+Na]⁺ | Sodium Adduct | Intact this compound with Na⁺ |
| [M+H - H₂O]⁺ | Loss of Water | Dehydration from the β-lactone or hydroxyl groups |
| [M+H - C₃H₅NO₃]⁺ | Loss of N-formylglycine moiety | Cleavage of the ester linkage to the side chain |
| Various | Alkyl chain fragments | Fragmentation of the two long alkyl chains |
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis
Objective: To acquire a comprehensive set of 1D and 2D NMR spectra to determine the carbon skeleton, proton environments, and connectivity of this compound.
Materials:
-
Purified this compound sample (~5-10 mg)
-
High-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
5 mm NMR tubes
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
1D NMR Spectra Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a large number of scans (several thousand) due to the low natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to identify proton-proton spin-spin couplings within the molecule, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Acquire a ¹H-¹³C HSQC or HMQC spectrum to correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire a ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra using appropriate NMR processing software.
-
Integrate the ¹H NMR signals and assign chemical shifts relative to a reference standard (e.g., TMS or the residual solvent peak).
-
Analyze the 1D and 2D spectra systematically to piece together the structure of this compound.
-
Protocol 2: Fast Atom Bombardment Mass Spectrometry (FAB-MS)
Objective: To determine the molecular weight of this compound and to obtain fragmentation data that supports the proposed structure.
Materials:
-
Purified this compound sample (~1 mg)
-
FAB matrix (e.g., 3-nitrobenzyl alcohol, glycerol)
-
Solvent (e.g., methanol, chloroform)
-
FAB-mass spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the this compound sample in a suitable volatile solvent.
-
Apply a small drop of the FAB matrix onto the stainless-steel target of the FAB probe.
-
Add a small aliquot of the sample solution to the matrix on the target and mix gently.
-
Allow the solvent to evaporate, leaving the sample dissolved in the matrix.
-
-
Mass Spectrometer Setup:
-
Insert the FAB probe into the ion source of the mass spectrometer.
-
Evacuate the ion source to high vacuum.
-
Set the instrument parameters for positive or negative ion mode, with positive ion mode being common for detecting [M+H]⁺ and [M+Na]⁺ adducts.
-
-
Data Acquisition:
-
Bombard the sample-matrix mixture with a high-energy beam of neutral atoms (e.g., Xenon or Argon). This causes the sample molecules to be desorbed and ionized.
-
Acquire the mass spectrum over a suitable mass range to include the expected molecular ion.
-
If tandem MS (MS/MS) capabilities are available, select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragment ion spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) to confirm the molecular weight of this compound.
-
Analyze the fragmentation pattern to identify characteristic losses of functional groups and cleavages of the carbon skeleton.
-
Correlate the observed fragments with the structure determined by NMR to provide orthogonal confirmation.
-
Mandatory Visualization
Caption: Workflow for the structural elucidation of this compound.
Conclusion
The structural elucidation of complex natural products like this compound is a multi-faceted challenge that requires the integration of various analytical techniques. As detailed in this application note, NMR spectroscopy provides the foundational data for mapping the carbon-hydrogen framework and establishing connectivity, while FAB-MS offers a rapid and sensitive means to determine the molecular weight and confirm the presence of key structural motifs through fragmentation analysis. The combination of these two techniques provides a high degree of confidence in the final structural assignment. The protocols and representative data presented herein serve as a valuable resource for researchers engaged in the discovery and characterization of novel bioactive compounds.
References
Application Notes and Protocols for Pancreatic Lipase Inhibition Assay using p-Nitrophenyl Palmitate with Panclicin E
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pancreatic lipase (B570770) (PL) is a critical enzyme in the digestion of dietary triglycerides. Its inhibition is a key therapeutic strategy for managing obesity and related metabolic disorders. Orlistat, a potent PL inhibitor, is an example of a successful drug developed using this approach. The search for novel, effective, and safe pancreatic lipase inhibitors is an active area of research. Panclicins, a family of microbial metabolites, have been identified as potent inhibitors of pancreatic lipase. This document provides a detailed protocol for an in vitro pancreatic lipase inhibition assay using the chromogenic substrate p-nitrophenyl palmitate (pNPP), with a specific focus on evaluating the inhibitory activity of Panclicin E.
Panclicins are a group of beta-lactone-containing compounds isolated from Streptomyces sp. NR 0619 that act as irreversible inhibitors of pancreatic lipase.[1][2][3] The family consists of Panclicins A, B, C, D, and E, which are analogues of tetrahydrolipstatin (THL).[1] Their inhibitory potency is influenced by the amino acid moiety in their structure.[1]
Principle of the Assay
The pancreatic lipase inhibition assay using p-nitrophenyl palmitate (pNPP) is a widely used colorimetric method.[4][5] Pancreatic lipase catalyzes the hydrolysis of pNPP, a colorless substrate, to release p-nitrophenol (pNP) and palmitic acid. The released pNP is a yellow-colored product that can be quantified by measuring its absorbance at 405-415 nm.[4][5] The rate of pNP formation is directly proportional to the lipase activity. In the presence of an inhibitor like this compound, the rate of pNPP hydrolysis is reduced, leading to a decrease in the absorbance, which allows for the quantification of the inhibitor's potency.
Data Presentation
Table 1: Inhibitory Activity of Panclicins against Porcine Pancreatic Lipase
| Inhibitor | IC50 (µM) | Notes |
| Panclicin A | 2.9 | Alanine-type compound, less potent than glycine-type. |
| Panclicin B | 2.6 | Alanine-type compound, less potent than glycine-type. |
| Panclicin C | 0.62 | Glycine-type compound, 2-3 fold more potent than THL. |
| Panclicin D | 0.66 | Glycine-type compound, 2-3 fold more potent than THL. |
| This compound | 0.89 | Glycine-type compound, 2-3 fold more potent than THL. |
| Orlistat (THL) | - | A well-known pancreatic lipase inhibitor for comparison. Panclicins C, D, and E are more potent. |
Data sourced from Mutoh et al., 1994.[1][2]
Experimental Protocols
This protocol is designed for a 96-well microplate format, which is suitable for screening and dose-response studies.
Materials and Reagents
-
Porcine Pancreatic Lipase (Type II)
-
p-Nitrophenyl Palmitate (pNPP)
-
This compound (or other test inhibitors)
-
Orlistat (positive control)
-
Sodium Phosphate (B84403) Buffer (50 mM, pH 8.0)
-
Sodium Deoxycholate
-
Triton X-100
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405-415 nm
-
Incubator set to 37°C
Preparation of Solutions
-
Enzyme Solution (Porcine Pancreatic Lipase): Prepare a stock solution of porcine pancreatic lipase at 1 mg/mL in 50 mM sodium phosphate buffer (pH 8.0).[5][6] This solution should be freshly prepared before each experiment.
-
Substrate Solution (pNPP):
-
Dissolve pNPP in isopropanol (B130326) or N,N-dimethyl formamide (B127407) to make a stock solution (e.g., 20 mM).[7][8]
-
For the working solution, mix the pNPP stock solution with 50 mM sodium phosphate buffer (pH 8.0) containing an emulsifier. A common formulation is to add the pNPP stock to a buffer solution containing sodium deoxycholate and gum arabic.[4][9] Alternatively, Triton X-100 can be used to prevent turbidity.[4][10] The final concentration of pNPP in the assay is typically around 200 µM.[5][6]
-
-
Inhibitor Solutions:
-
Dissolve this compound and Orlistat (positive control) in DMSO to prepare stock solutions (e.g., 10 mM).
-
Prepare serial dilutions of the inhibitor stock solutions in DMSO to achieve a range of desired concentrations for the assay.
-
Assay Procedure
-
Dispense Inhibitor: Add 2 µL of the diluted inhibitor solutions (or DMSO as a vehicle control) to the wells of a 96-well microplate.
-
Add Enzyme: Add 98 µL of the pancreatic lipase solution (1 mg/mL) to each well.
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 100 µL of the pre-warmed pNPP substrate solution to each well to start the enzymatic reaction. The final reaction volume will be 200 µL.
-
Incubation and Measurement: Incubate the plate at 37°C and measure the absorbance at 405 nm at regular intervals (e.g., every 2 minutes for 30 minutes) using a microplate reader.[11]
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition is calculated using the following formula:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the pNPP-based pancreatic lipase inhibition assay.
Signaling Pathway of Lipase Action and Inhibition
Caption: Mechanism of pancreatic lipase action on pNPP and its inhibition.
References
- 1. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Panclicins, novel pancreatic lipase inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.ru [2024.sci-hub.ru]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Proteinaceous Pancreatic Lipase Inhibitor from the Seed of Litchi chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. scielo.sa.cr [scielo.sa.cr]
- 10. Simplified Lipase Assay for Researchers | PDF | Enzyme | Enzyme Assay [scribd.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Efficacy of Panclicin E in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panclicin E is a member of the panclicin family of natural products, which are potent and irreversible inhibitors of pancreatic lipase (B570770).[1] Pancreatic lipase is the primary enzyme responsible for the digestion of dietary triglycerides. Its inhibition reduces the absorption of dietary fats, making it a key target for anti-obesity therapeutics.[2][3] This document provides detailed protocols for assessing the in vivo efficacy of this compound in rodent models for obesity and exploratory models for inflammation and cancer. The protocols are designed to provide a robust framework for preclinical evaluation.
Preclinical Rationale
The primary therapeutic indication for a pancreatic lipase inhibitor like this compound is the management of obesity. By reducing the caloric intake from dietary fats, this compound is hypothesized to induce weight loss and improve metabolic parameters associated with obesity.[2]
Given the established link between obesity, chronic low-grade inflammation, and an increased risk of certain cancers, exploratory studies to evaluate the potential anti-inflammatory and anti-cancer effects of this compound are also warranted.[4][5] The well-known pancreatic lipase inhibitor, Orlistat (B1677487), has demonstrated anti-tumorigenic and anti-inflammatory effects in preclinical and clinical studies, providing a rationale for investigating similar properties in this compound.[6][7][8]
Part 1: Anti-Obesity Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
This study is designed to evaluate the primary efficacy of this compound in reducing body weight and improving metabolic parameters in a diet-induced obesity model.
Experimental Protocol
1. Animal Model:
-
Species: Male C57BL/6J mice, 8 weeks old. This strain is widely used for DIO studies due to its susceptibility to weight gain on a high-fat diet.
-
Acclimation: Acclimate mice for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
2. Induction of Obesity:
-
Feed the mice a high-fat diet (HFD; 60% kcal from fat) for 8-12 weeks to induce obesity. A control group will be fed a low-fat diet (LFD; 10% kcal from fat).
-
Monitor body weight weekly. Mice on the HFD are considered obese when they exhibit a significantly higher body weight (typically 20-25% more) than the LFD-fed mice.
3. Experimental Groups:
-
Once obesity is established, randomize the obese mice into the following treatment groups (n=8-10 mice per group):
-
Group 1 (Vehicle Control): Obese mice receiving the vehicle (e.g., 0.5% carboxymethylcellulose) orally once daily.
-
Group 2 (this compound - Low Dose): Obese mice receiving a low dose of this compound orally once daily.
-
Group 3 (this compound - High Dose): Obese mice receiving a high dose of this compound orally once daily.
-
Group 4 (Positive Control): Obese mice receiving Orlistat (e.g., 10 mg/kg) orally once daily.[9]
-
Group 5 (Lean Control): Lean mice on LFD receiving the vehicle orally once daily.
-
4. Dosing and Administration:
-
Administer this compound, Orlistat, or vehicle via oral gavage daily for 4-6 weeks. Doses for this compound should be determined from prior pharmacokinetic and tolerability studies.
5. Efficacy Endpoints:
-
Primary Endpoints:
-
Body Weight: Measure daily.
-
Food Intake: Measure daily.
-
-
Secondary Endpoints:
-
Fecal Fat Excretion: Collect feces over a 24-hour period at the beginning and end of the treatment period and analyze for total lipid content.
-
Oral Glucose Tolerance Test (OGTT): Perform at the end of the study to assess glucose metabolism.
-
Serum Biomarkers: At the end of the study, collect blood and measure levels of:
-
Triglycerides
-
Total Cholesterol, HDL, LDL
-
Glucose and Insulin
-
Leptin and Adiponectin
-
-
Adipose Tissue and Liver Analysis: At necropsy, collect and weigh epididymal white adipose tissue (eWAT) and liver. A portion of the liver can be used for histological analysis (H&E staining) to assess steatosis.
-
Data Presentation
Table 1: Effect of this compound on Body Weight and Metabolic Parameters in DIO Mice
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Orlistat (Positive Control) | Lean Control |
|---|---|---|---|---|---|
| Initial Body Weight (g) | |||||
| Final Body Weight (g) | |||||
| Body Weight Change (%) | |||||
| Daily Food Intake (g) | |||||
| Fecal Fat Excretion (mg/24h) | |||||
| Fasting Blood Glucose (mg/dL) | |||||
| Fasting Insulin (ng/mL) | |||||
| Serum Triglycerides (mg/dL) | |||||
| Serum Total Cholesterol (mg/dL) | |||||
| eWAT Weight (g) |
| Liver Weight (g) | | | | | |
Values to be presented as mean ± SEM.
Experimental Workflow Diagram
Part 2: Exploratory Anti-Inflammatory Efficacy Studies
These studies are designed to investigate the potential anti-inflammatory effects of this compound, which may be secondary to its effects on lipid metabolism or independent of them.
Carrageenan-Induced Paw Edema Model
This model is a classic assay for acute inflammation.
1. Animal Model:
-
Species: Male Wistar rats or Swiss albino mice.
-
Acclimation: Acclimate for at least one week.
2. Experimental Groups (n=6-8 per group):
-
Group 1 (Vehicle Control): Vehicle administration.
-
Group 2 (this compound - Low Dose): Low dose of this compound.
-
Group 3 (this compound - High Dose): High dose of this compound.
-
Group 4 (Positive Control): Indomethacin (e.g., 10 mg/kg).
3. Procedure:
-
Administer this compound, Indomethacin, or vehicle intraperitoneally or orally 30-60 minutes before carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[10]
-
Measure paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.[6]
4. Endpoints:
-
Primary Endpoint: Paw edema (change in paw volume or thickness).
-
Secondary Endpoint (optional): At the end of the experiment, euthanize animals and collect paw tissue for analysis of pro-inflammatory mediators (e.g., TNF-α, IL-6) by ELISA or qPCR.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model mimics systemic inflammation induced by a bacterial endotoxin.
1. Animal Model:
-
Species: Male C57BL/6 mice.
-
Acclimation: Acclimate for at least one week.
2. Experimental Groups (n=6-8 per group):
-
Group 1 (Vehicle Control): Vehicle + Saline.
-
Group 2 (LPS Control): Vehicle + LPS.
-
Group 3 (this compound + LPS): this compound + LPS.
-
Group 4 (Positive Control + LPS): Dexamethasone + LPS.
3. Procedure:
-
Administer this compound, Dexamethasone, or vehicle 1 hour before LPS injection.
-
Induce systemic inflammation by intraperitoneal injection of LPS (e.g., 1-5 mg/kg).[11]
-
Collect blood via cardiac puncture 2-4 hours after LPS injection.
4. Endpoints:
-
Measure serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA kits.
Data Presentation
Table 2: Effect of this compound on Acute and Systemic Inflammation
| Model | Treatment | Paw Edema (% Inhibition) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
|---|---|---|---|---|
| Carrageenan | Vehicle | 0 | - | - |
| This compound (Low) | - | - | ||
| This compound (High) | - | - | ||
| Indomethacin | - | - | ||
| LPS | Vehicle + Saline | - | ||
| Vehicle + LPS | - | |||
| This compound + LPS | - |
| | Dexamethasone + LPS | - | | |
Values to be presented as mean ± SEM.
Part 3: Exploratory Anti-Cancer Efficacy Studies
These studies are designed to investigate if this compound has direct or indirect anti-cancer effects, potentially leveraging the link between obesity and cancer.
Xenograft Tumor Model in Obese Mice
This model assesses the effect of this compound on tumor growth in the context of obesity.
1. Animal Model:
-
Species: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID) that are amenable to diet-induced obesity.[2]
-
Obesity Induction: Feed a high-fat diet to induce obesity as described in Part 1.
2. Tumor Cell Implantation:
-
Subcutaneously implant a human cancer cell line known to be sensitive to metabolic changes (e.g., a colon or pancreatic cancer cell line).
3. Experimental Groups (n=8-10 per group):
-
Group 1 (Obese + Vehicle): Obese mice with tumors receiving vehicle.
-
Group 2 (Obese + this compound): Obese mice with tumors receiving this compound.
-
Group 3 (Lean + Vehicle): Lean mice with tumors receiving vehicle.
4. Procedure:
-
Once tumors are established (e.g., 100-150 mm³), begin daily oral administration of this compound or vehicle.
-
Measure tumor volume and body weight 2-3 times per week.
5. Endpoints:
-
Primary Endpoint: Tumor growth inhibition.
-
Secondary Endpoints: At the end of the study, excise tumors and analyze for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) by immunohistochemistry.
Colitis-Associated Cancer (CAC) Model
This model investigates the effect of this compound in an inflammation-driven cancer model.
1. Animal Model:
-
Species: Male C57BL/6 mice.
2. CAC Induction:
-
Administer a single intraperitoneal injection of azoxymethane (B1215336) (AOM; 10 mg/kg).[5]
-
After one week, provide three cycles of 2-2.5% dextran (B179266) sulfate (B86663) sodium (DSS) in the drinking water for 5-7 days, followed by 14-16 days of regular water.[12]
3. Experimental Groups (n=8-10 per group):
-
Group 1 (AOM/DSS + Vehicle): Mice receiving AOM/DSS and vehicle.
-
Group 2 (AOM/DSS + this compound): Mice receiving AOM/DSS and this compound.
4. Procedure:
-
Administer this compound or vehicle orally daily, starting from the first day of DSS treatment.
-
Monitor body weight and clinical signs of colitis (e.g., rectal bleeding).
5. Endpoints:
-
At the end of the study (e.g., week 10), euthanize the mice, and dissect the colon.
-
Count the number and measure the size of tumors in the colon.
-
Perform histological analysis of the colon to assess inflammation and tumor grade.
Data Presentation
Table 3: Exploratory Anti-Cancer Efficacy of this compound
| Model | Treatment | Final Tumor Volume (mm³) / Number of Tumors | Final Body Weight (g) |
|---|---|---|---|
| Xenograft | Obese + Vehicle | ||
| Obese + this compound | |||
| Lean + Vehicle | |||
| AOM/DSS | AOM/DSS + Vehicle |
| | AOM/DSS + this compound | | |
Values to be presented as mean ± SEM.
Signaling Pathways and Mechanism of Action
The inhibition of pancreatic lipase by this compound is expected to have downstream effects on several signaling pathways, primarily due to the reduced absorption of dietary fats and subsequent weight loss.
Pancreatic Lipase Inhibition and Downstream Signaling
References
- 1. mdpi.com [mdpi.com]
- 2. Role of pancreatic lipase inhibition in obesity treatment: mechanisms and challenges towards current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of Antiobesity Effect through Inhibition of Pancreatic Lipase Activity of Diospyros kaki Fruit and Citrus unshiu Peel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of orlistat-induced weight loss on interleukin-6 and C-reactive protein levels in obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orlistat exerts anti-obesity and anti-tumorigenic effects in a transgenic mouse model of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of orlistat on periostin, adiponectin, inflammatory markers and ultrasound grades of fatty liver in obese NAFLD patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic administration of orlistat, rosiglitazone or the chemokine receptor antagonist RS102895 fails to improve the severity of acute pancreatitis in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. New insights into the molecular mechanism of intestinal fatty acid absorption - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Novel Panclicin Analogues as Potent Pancreatic Lipase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obesity is a significant global health issue, and the inhibition of pancreatic lipase (B570770), a key enzyme in dietary fat digestion, is a clinically validated strategy for its management. Panclicins are a class of potent, naturally occurring pancreatic lipase inhibitors isolated from Streptomyces sp. NR 0619.[1] Structurally, they are analogues of tetrahydrolipstatin (THL) and possess a characteristic β-lactone ring, which is crucial for their inhibitory activity.[1][2] Panclicins A, B, C, D, and E have demonstrated significant inhibition of porcine pancreatic lipase, with IC50 values ranging from 0.62 to 2.9 µM.[1] The development of novel Panclicin analogues presents a promising avenue for the discovery of new anti-obesity therapeutics with improved efficacy and safety profiles.
This application note provides a detailed protocol for a high-throughput screening (HTS) assay designed to identify and characterize novel Panclicin analogues that are potent inhibitors of pancreatic lipase. The described fluorescence-based assay is robust, scalable, and suitable for screening large compound libraries.
Mechanism of Action and Signaling Pathway
Pancreatic lipase is the primary enzyme responsible for the hydrolysis of dietary triglycerides into monoglycerides (B3428702) and free fatty acids, which are subsequently absorbed in the small intestine. Panclicin analogues, like other lipase inhibitors, act by forming a covalent bond with the active site serine residue of pancreatic lipase, thereby inactivating the enzyme. This inhibition prevents the breakdown and subsequent absorption of dietary fats, leading to a reduction in caloric intake. The undigested fats are then excreted from the body.
Caption: Pancreatic Lipase Inhibition Pathway by Panclicin Analogues.
Experimental Protocols
This section details a fluorescence-based high-throughput screening protocol adapted for the identification of Panclicin analogue inhibitors of pancreatic lipase. The assay utilizes a fluorogenic substrate, which upon cleavage by the lipase, releases a fluorescent product that can be quantified.
Materials and Reagents
-
Porcine Pancreatic Lipase (PPL)
-
Fluorogenic substrate (e.g., 4-Methylumbelliferyl Oleate [4-MUO] or Resorufin Lauryl Ester [RLE])
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0) containing 10 mM CaCl2 and 1 mM EDTA
-
Dimethyl Sulfoxide (DMSO)
-
Panclicin analogues or compound library
-
Orlistat (positive control)
-
384-well black, clear-bottom microplates
-
Fluorescence microplate reader
High-Throughput Screening Workflow
Caption: High-Throughput Screening Workflow for Panclicin Analogues.
Detailed Assay Protocol
-
Compound Plating:
-
Prepare stock solutions of Panclicin analogues and Orlistat in 100% DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound solution into the wells of a 384-well assay plate.
-
For control wells, add an equivalent volume of DMSO (negative control) or Orlistat solution (positive control).
-
-
Enzyme Preparation and Addition:
-
Prepare a working solution of porcine pancreatic lipase in assay buffer to the desired final concentration (e.g., 2 µg/mL).
-
Dispense 10 µL of the lipase solution into each well of the assay plate.
-
-
Pre-incubation:
-
Centrifuge the plates briefly to ensure mixing.
-
Incubate the plates at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
-
Substrate Preparation and Addition:
-
Prepare a working solution of the fluorogenic substrate (e.g., 100 µM 4-MUO) in assay buffer.
-
Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
-
Incubation:
-
Incubate the plates at 37°C for 30 minutes. The incubation time may need to be optimized based on the enzyme and substrate concentrations.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity of each well using a microplate reader.
-
For 4-MUO, use an excitation wavelength of 355 nm and an emission wavelength of 460 nm. For RLE, use an excitation of ~570 nm and emission of ~585 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_NegativeControl - Fluorescence_Blank))
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value for active compounds.
-
Data Presentation
The inhibitory activities of known Panclicins against porcine pancreatic lipase are summarized in the table below. This data can serve as a benchmark for the evaluation of novel analogues.
| Compound | Analogue Type | IC50 (µM)[1] |
| Panclicin A | Alanine | 2.9 |
| Panclicin B | Alanine | 2.6 |
| Panclicin C | Glycine | 0.62 |
| Panclicin D | Glycine | 0.66 |
| Panclicin E | Glycine | 0.89 |
| Orlistat | - | Varies |
Note: The IC50 of Orlistat can vary depending on assay conditions and is typically in the nanomolar to low micromolar range.
Structure-Activity Relationship (SAR) Insights
Preliminary SAR studies on the initial set of Panclicins indicate that the amino acid moiety plays a significant role in their inhibitory potency.[1] The glycine-type Panclicins (C, D, and E) are approximately two to threefold more potent than the alanine-type Panclicins (A and B).[1] This suggests that smaller, less sterically hindered substituents at this position may be favorable for binding to the active site of pancreatic lipase. Further screening of a diverse library of Panclicin analogues will provide a more comprehensive understanding of the SAR and guide the rational design of next-generation inhibitors.
Conclusion
The high-throughput screening protocol detailed in this application note provides a robust and efficient method for the discovery and characterization of novel Panclicin analogues as pancreatic lipase inhibitors. The systematic evaluation of compound libraries using this assay will facilitate the identification of potent lead candidates for the development of new anti-obesity therapies. The provided data on known Panclicins and initial SAR insights offer a valuable starting point for these drug discovery efforts.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Panclicin E Production in Streptomyces Fermentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the production of Panclicin E from Streptomyces fermentation.
Troubleshooting Guide
Low or inconsistent yields of this compound are common challenges in fermentation processes. This guide provides a structured approach to identifying and resolving potential issues.
Issue: Low this compound Yield Despite Good Biomass Growth
This is a frequent observation where the Streptomyces strain grows well, but the production of the target secondary metabolite, this compound, is minimal.
| Potential Cause | Recommended Action | Expected Outcome |
| Nutrient Repression | Optimize the carbon-to-nitrogen (C:N) ratio in the fermentation medium. Experiment with alternative carbon sources such as glycerol (B35011) or maltose (B56501) in place of glucose, which can cause catabolite repression of secondary metabolism. | Increased this compound production as the metabolic switch from primary to secondary metabolism is favored. |
| Suboptimal Precursors | Supplement the medium with precursors for polyketide biosynthesis. Since this compound is a polyketide, the addition of fatty acids like octanoic acid may enhance its synthesis. | Direct incorporation of precursors can lead to a significant increase in this compound titer. |
| Incorrect Fermentation pH | Monitor and control the pH of the culture throughout the fermentation process. The optimal pH for secondary metabolite production in Streptomyces is often slightly acidic to neutral (pH 6.0-7.5). | Maintaining the optimal pH range can prevent the degradation of this compound and ensure the optimal functioning of biosynthetic enzymes. |
| Inadequate Aeration | Ensure sufficient dissolved oxygen (DO) levels by optimizing agitation and aeration rates. Polyketide biosynthesis is an aerobic process. | Improved oxygen supply can enhance the activity of oxygenase enzymes involved in the this compound biosynthetic pathway. |
| Phosphate (B84403) Inhibition | Evaluate and optimize the phosphate concentration in the medium. High concentrations of phosphate can inhibit the onset of secondary metabolism in Streptomyces. | Lowering phosphate levels can trigger the expression of genes involved in this compound biosynthesis. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting medium for the fermentation of Streptomyces sp. NR 0619 to produce this compound?
Recommended Basal Medium Composition:
| Component | Concentration (g/L) | Purpose |
| Soluble Starch | 20 | Carbon Source |
| Yeast Extract | 5 | Nitrogen and Growth Factor Source |
| Peptone | 5 | Nitrogen Source |
| K₂HPO₄ | 1 | Buffering Agent and Phosphorus Source |
| MgSO₄·7H₂O | 0.5 | Cofactor for Enzymes |
| FeSO₄·7H₂O | 0.01 | Trace Element |
| MnCl₂·4H₂O | 0.01 | Trace Element |
| ZnSO₄·7H₂O | 0.01 | Trace Element |
Experimental Protocol for Media Optimization:
-
Prepare the Basal Medium: Dissolve all components in distilled water and adjust the pH to 7.0 before autoclaving.
-
Vary One Component at a Time: To optimize, systematically vary the concentration of each component while keeping others constant. For example, test different concentrations of soluble starch (10, 20, 30 g/L).
-
Inoculation and Fermentation: Inoculate the media with a fresh culture of Streptomyces sp. NR 0619 and incubate at 28-30°C with shaking (200-250 rpm) for 7-10 days.
-
Extraction and Analysis: At the end of the fermentation, extract this compound from the culture broth and mycelium using an organic solvent like ethyl acetate (B1210297). Analyze the yield using HPLC.
Q2: How can I troubleshoot inconsistent this compound production between fermentation batches?
A2: Inconsistent production is often linked to variability in the inoculum. Standardizing your inoculum preparation is crucial for reproducible results.
Experimental Protocol for Standardized Inoculum Preparation:
-
Spore Stock Preparation: Grow Streptomyces sp. NR 0619 on a suitable agar (B569324) medium (e.g., ISP4) until good sporulation is observed (typically 7-14 days at 28°C).
-
Spore Suspension: Harvest the spores by gently scraping the agar surface in the presence of sterile water or a 20% glycerol solution.
-
Spore Counting: Use a hemocytometer to count the spore concentration in the suspension.
-
Seed Culture: Inoculate a seed medium (e.g., Tryptic Soy Broth) with a defined number of spores (e.g., 1 x 10⁸ spores/mL) and incubate for 48-72 hours at 28°C with shaking.
-
Production Culture Inoculation: Use a fixed volume of the seed culture (e.g., 5% v/v) to inoculate your production fermentation medium.
By following this standardized protocol, you can minimize variability in the physiological state of the inoculum, leading to more consistent this compound production.
Q3: What analytical method can be used to quantify this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of this compound. Since this compound is a beta-lactone, methods developed for other beta-lactone or beta-lactam antibiotics can be adapted.
General HPLC Protocol for this compound Quantification:
-
Sample Preparation:
-
Separate the mycelium from the fermentation broth by centrifugation.
-
Extract the supernatant and the mycelial pellet separately with an equal volume of ethyl acetate.
-
Pool the ethyl acetate extracts and evaporate to dryness.
-
Reconstitute the dried extract in a known volume of methanol (B129727) or acetonitrile (B52724).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of a this compound standard (if available) or a representative wavelength for similar compounds (e.g., 210-230 nm).
-
-
Quantification: Create a standard curve using a purified this compound standard of known concentrations to quantify the amount in your samples.
Visualizations
Troubleshooting Workflow for Low this compound Yield
Technical Support Center: Optimizing Panclicin E Concentration for In Vitro Lipase Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Panclicin E concentration in in vitro lipase (B570770) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit lipase?
This compound is a novel pancreatic lipase inhibitor isolated from Streptomyces sp. NR 0619.[1] Structurally, it is an analog of tetrahydrolipstatin (THL) and contains a β-lactone ring, which is crucial for its inhibitory activity.[2][3] this compound, similar to other panclicins and THL, acts as an irreversible inhibitor of pancreatic lipase.[1][2] However, its irreversible inhibition is not as strong as that of THL.[1][2]
Q2: What is the reported IC50 value for this compound against pancreatic lipase?
The half-maximal inhibitory concentration (IC50) of this compound for porcine pancreatic lipase is reported to be 0.89 microM.[1][2]
Q3: What are the critical parameters to consider when designing a pancreatic lipase inhibition assay with this compound?
Several factors can influence the activity of pancreatic lipase and the accuracy of IC50 determination. These include pH, temperature, substrate concentration, enzyme concentration, and the presence of co-solvents or emulsifiers.[4][5][6] It is crucial to optimize these parameters to ensure reliable and reproducible results. For instance, the optimal conditions for a lipase assay were found to be a 10-minute incubation at 37°C in Tris-HCl buffer at pH 8.0, with absorbance measured 7 minutes after the start of the reaction.[4]
Q4: How should I prepare and store this compound?
For optimal results, this compound should be dissolved in a suitable organic solvent like DMSO to create a stock solution.[7] For long-term storage, it is advisable to store the stock solution at -20°C or -80°C to prevent degradation.[7][8] When preparing working solutions, dilute the stock solution in the assay buffer to the desired concentrations. It is important to ensure that the final concentration of the organic solvent in the assay is low enough to not affect enzyme activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Variability in Results | - Inconsistent pipetting- Enzyme instability- Substrate precipitation- Temperature fluctuations | - Use calibrated pipettes and ensure proper mixing technique.- Prepare fresh enzyme solutions for each experiment and keep them on ice.[5]- Ensure the substrate is fully dissolved in the assay buffer. The use of an emulsifier like sodium deoxycholate can help maintain homogeneity.[6]- Use a temperature-controlled plate reader or water bath to maintain a constant temperature (e.g., 37°C).[4][5] |
| Low or No Inhibition Observed | - Incorrect this compound concentration- Degraded this compound- Inactive enzyme | - Verify the dilution calculations and prepare fresh dilutions from the stock solution.- Use a freshly prepared stock solution of this compound. Avoid repeated freeze-thaw cycles.- Confirm the activity of the pancreatic lipase using a positive control without the inhibitor. |
| High Background Signal | - Substrate auto-hydrolysis- Contaminated reagents | - Run a control well without the enzyme to measure the rate of non-enzymatic substrate hydrolysis and subtract this from the sample readings.- Use fresh, high-quality reagents and purified water.[5] |
| Precipitation in Wells | - Poor solubility of this compound at the tested concentration- Substrate precipitation | - Decrease the final concentration of this compound. Ensure the final DMSO concentration is minimal.- Check the substrate's solubility in the assay buffer and consider using a different substrate or adding an appropriate emulsifier.[6] |
Quantitative Data Summary
| Compound | IC50 (µM) for Porcine Pancreatic Lipase |
| Panclicin A | 2.9[1][2] |
| Panclicin B | 2.6[1][2] |
| Panclicin C | 0.62[1][2] |
| Panclicin D | 0.66[1][2] |
| This compound | 0.89 [1][2] |
| Orlistat (THL) | ~0.14[2] |
Experimental Protocols
In Vitro Pancreatic Lipase Inhibition Assay using p-Nitrophenyl Palmitate (pNPP)
This protocol is a general method and should be optimized for your specific experimental conditions.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
This compound
-
p-Nitrophenyl Palmitate (pNPP) as substrate
-
Sodium deoxycholate (emulsifier)[6]
-
Calcium chloride (CaCl2)
-
DMSO (for dissolving inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM sodium deoxycholate and 1 mM CaCl2.[5]
-
Enzyme Solution: Prepare a stock solution of porcine pancreatic lipase in the assay buffer. The final concentration in the well should be determined by an enzyme titration experiment to ensure the reaction is within the linear range.
-
Substrate Solution: Prepare a stock solution of pNPP in a suitable solvent (e.g., isopropanol (B130326) or acetonitrile). The final concentration in the well should be at or near the Km value for the enzyme.
-
Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in DMSO to achieve the desired final concentrations for the IC50 curve.
-
-
Assay Protocol:
-
Add 2 µL of the this compound dilutions (or DMSO for control) to the wells of a 96-well plate.
-
Add 178 µL of the enzyme solution to each well.
-
Initiate the reaction by adding 20 µL of the pNPP substrate solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader at 37°C.[4][9]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
-
Visualizations
Caption: Workflow for in vitro lipase inhibition assay.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Panclicins, novel pancreatic lipase inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jmp.huemed-univ.edu.vn [jmp.huemed-univ.edu.vn]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. lab.agr.hokudai.ac.jp [lab.agr.hokudai.ac.jp]
- 8. assaygenie.com [assaygenie.com]
- 9. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Panclicin E Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the oral bioavailability of Panclicin E formulations.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel and potent pancreatic lipase (B570770) inhibitor isolated from Streptomyces sp. NR 0619.[1][2] Structurally, it is an analogue of tetrahydrolipstatin (THL) and contains a β-lactone ring.[1][2] Its primary mechanism of action is the irreversible inhibition of pancreatic lipase, an essential enzyme for the digestion of dietary triglycerides.[1][3] By inhibiting this enzyme, this compound reduces the absorption of dietary fats.[3][4]
Q2: What are the main challenges in developing an orally bioavailable formulation of this compound?
Q3: What are the most promising strategies to enhance the oral bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble compounds.[5][6][8][9] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug through micronization or nanosizing can enhance the dissolution rate.[5]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve its solubility and dissolution.[6][9]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and other lipid-based formulations can enhance the solubility and absorption of lipophilic drugs.[5][6]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[5][9]
Section 2: Troubleshooting Guide
This guide addresses common problems encountered during the formulation and evaluation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low in vitro dissolution rate. | Poor aqueous solubility of this compound. | - Reduce the particle size of the API through micronization or nanomilling. - Formulate as a solid dispersion with a hydrophilic polymer. - Investigate the use of surfactants or solubilizing agents. |
| Inappropriate formulation excipients. | - Screen different types of excipients for compatibility and their effect on dissolution. - Consider lipid-based formulations like SEDDS to improve solubilization. | |
| High variability in in vivo pharmacokinetic (PK) data. | Inconsistent dissolution and absorption in the GI tract. | - Optimize the formulation to ensure consistent drug release. - Investigate the effect of food on drug absorption (food effect studies). |
| First-pass metabolism. | - While this compound is a lipase inhibitor acting locally in the gut, systemic absorption and subsequent metabolism could occur. Consider co-administration with metabolic inhibitors in preclinical studies to understand this effect. | |
| Poor in vitro-in vivo correlation (IVIVC). | The in vitro dissolution method does not mimic the in vivo environment. | - Develop a biorelevant dissolution method using simulated gastric and intestinal fluids (e.g., FaSSGF, FaSSIF, FeSSIF).[10] - Incorporate a permeation assessment step in the in vitro model, such as a dissolution/permeation system.[11][12] |
| Formulation instability in the GI tract. | - Assess the stability of this compound at different pH values and in the presence of digestive enzymes. - Consider protective formulations like enteric coatings if degradation is observed. | |
| Drug formulation is sticky and difficult to handle during manufacturing. | Hygroscopicity of the API or excipients. | - Control the humidity during manufacturing. - Add a glidant or lubricant to the formulation, such as magnesium stearate (B1226849) or silicon dioxide.[13] |
| Inappropriate mixing or processing parameters. | - Optimize mixing speeds and times to prevent over-mixing, which can lead to stickiness.[14] - Ensure proper temperature control during processing to avoid melting or degradation of components.[14] |
Section 3: Experimental Protocols
In Vitro Dissolution Testing for Bioavailability Enhancement
Objective: To assess the dissolution profile of different this compound formulations in biorelevant media.
Methodology:
-
Media Preparation: Prepare simulated gastric fluid (SGF) and fasted state simulated intestinal fluid (FaSSIF) according to standard protocols.
-
Apparatus: Use a USP Apparatus 2 (paddle apparatus) at a rotational speed of 75 RPM and a temperature of 37 ± 0.5 °C.
-
Procedure: a. Place 500 mL of dissolution medium into each vessel. b. Introduce the this compound formulation (e.g., capsule, tablet, or powder). c. At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample of the dissolution medium. d. Replace the withdrawn volume with fresh medium. e. Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC).
-
Data Analysis: Plot the percentage of drug dissolved against time to obtain the dissolution profile.
In Vivo Pharmacokinetic (PK) Study in a Rodent Model
Objective: To determine the oral bioavailability and key pharmacokinetic parameters of a this compound formulation.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate rodent model).
-
Dosing: a. Intravenous (IV) Group: Administer a single IV bolus dose of this compound dissolved in a suitable vehicle to determine the absolute bioavailability. b. Oral (PO) Group: Administer the this compound formulation orally via gavage.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Sample Processing: Process the blood samples to obtain plasma and store at -80 °C until analysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability (F%).[15][16]
Section 4: Data Presentation
Table 1: Physicochemical Properties of this compound Analogues
| Compound | Molecular Weight | IC50 for Porcine Pancreatic Lipase (µM) |
| Panclicin A | - | 2.9 |
| Panclicin B | - | 2.6 |
| Panclicin C | - | 0.62 |
| Panclicin D | - | 0.66 |
| This compound | - | 0.89 |
| Tetrahydrolipstatin (THL) | - | ~0.14 |
| (Data sourced from Mutoh et al., 1994)[1][3] |
Table 2: Comparison of Formulation Strategies for Poorly Soluble Drugs
| Formulation Strategy | Mechanism of Bioavailability Enhancement | Advantages | Disadvantages |
| Micronization/Nanosizing | Increases surface area for dissolution. | Broadly applicable, can be cost-effective. | May not be sufficient for very poorly soluble drugs; potential for particle agglomeration.[5] |
| Solid Dispersions | Increases drug solubility and dissolution by dispersing it in a hydrophilic carrier. | Significant enhancement in dissolution rate. | Potential for drug recrystallization and stability issues.[6][9] |
| Lipid-Based Formulations (e.g., SEDDS) | Solubilizes the drug in a lipid matrix, which forms a fine emulsion in the GI tract. | Can significantly improve absorption of lipophilic drugs; may reduce food effects.[5][6] | More complex to formulate and manufacture; potential for drug precipitation upon dilution. |
| Cyclodextrin (B1172386) Complexation | Forms an inclusion complex with the drug, increasing its solubility. | Effective for a wide range of drugs; can improve stability. | Limited by the stoichiometry of the complex and the amount of cyclodextrin that can be used.[5][9] |
Section 5: Visualizations
Caption: Experimental workflow for developing and evaluating this compound formulations.
References
- 1. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Panclicins, novel pancreatic lipase inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of pancreatic lipase inhibition in obesity treatment: mechanisms and challenges towards current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. asianpharmtech.com [asianpharmtech.com]
- 7. [Oral bioavailability and drug/carrier particulate systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods [mdpi.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lfatabletpresses.com [lfatabletpresses.com]
- 14. pharmtech.com [pharmtech.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. selvita.com [selvita.com]
Strategies to reduce gastrointestinal side effects of Panclicin E
Disclaimer: The following troubleshooting guides and FAQs have been developed based on the publicly available information for pancreatic enzyme replacement therapies, as no direct information for a drug named "Panclicin E" was found. It is assumed that "this compound" is a fictional name for a pancreatic enzyme product. The guidance provided is general and should be adapted to specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects observed with this compound?
The most frequently reported gastrointestinal side effects associated with pancreatic enzyme replacement therapies like this compound are generally mild and may include:
-
Constipation[3]
It is important to note that in some instances, these symptoms may be a result of an insufficient dosage of the enzymes rather than a direct side effect.[4]
Q2: How can we investigate if the observed diarrhea is a side effect of this compound or a symptom of insufficient dosage?
This is a critical question in managing gastrointestinal symptoms. Here's a systematic approach to troubleshoot this issue:
-
Dosage Review: The first step is to re-evaluate the current dosage. Often, symptoms like diarrhea, abdominal pain, and wind are indicative of a dose that is too low to adequately digest the food.[4]
-
Dietary Assessment: Analyze the patient's or experimental subject's diet. High-fat meals require a higher dose of pancreatic enzymes. Inconsistent dosing with meals can lead to maldigestion and subsequent diarrhea.
-
Dose Titration Study: A carefully monitored dose-escalation study can be conducted. If increasing the dose of this compound alleviates the diarrhea, it suggests the initial dose was insufficient.
-
Stool Analysis: In a clinical or preclinical setting, a fecal fat test can quantify the amount of fat in the stool. High levels of fecal fat (steatorrhea) would indicate malabsorption and the need for a higher enzyme dose.
Q3: What dietary modifications can be implemented to mitigate gastrointestinal side effects of this compound?
Several dietary strategies can help manage GI side effects:
-
Meal Size and Frequency: Consuming smaller, more frequent meals can reduce the digestive load at any one time.
-
Fat Content: Avoiding high-fat foods can lessen the burden on the digestive system and may reduce symptoms like bloating and discomfort.[5]
-
Hydration: Ensuring adequate fluid intake is important, especially if experiencing diarrhea, to prevent dehydration.[6]
-
Fiber Intake: For constipation, gradually increasing dietary fiber from sources like whole grains, fruits, and vegetables, along with sufficient water, can be beneficial.
-
Avoid Irritants: Limiting or avoiding spicy foods, alcohol, and caffeine (B1668208) can help reduce stomach irritation.[5][7]
Q4: Are there any serious, albeit rare, gastrointestinal side effects associated with high doses of this compound?
Yes, a rare but serious condition known as fibrosing colonopathy has been reported, particularly in children with cystic fibrosis who are on high-dose pancreatic enzyme therapy.[3][8] This condition involves the scarring and thickening of the bowel wall.[3] Symptoms to watch for include severe abdominal pain, bloating, vomiting, and constipation.[3][8] It is crucial to use the lowest effective dose and to monitor for these symptoms, especially in high-risk populations.
Troubleshooting Guides
Issue: Persistent Nausea and Vomiting
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| High Initial Dose | Initiate treatment with a lower dose and gradually titrate upwards. | See Protocol 1: Dose Titration Protocol for Nausea Mitigation. |
| Concurrent Medication | Review all co-administered drugs for known interactions that may cause nausea. | Conduct a literature review on the drug interaction profile of this compound's active components. |
| Dietary Factors | Advise taking this compound with meals, avoiding high-fat or spicy foods.[5] | Implement a standardized, bland diet for the study subjects and monitor for changes in nausea scores. |
| Incorrect Administration | Ensure the product is taken with meals and not held in the mouth, which can cause irritation.[1] | Provide clear instructions for administration and observe the process if possible. |
Issue: Constipation
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Insufficient Fluid Intake | Increase daily water consumption.[6][7] | Monitor and record fluid intake of subjects to ensure it meets recommended levels. |
| Low Dietary Fiber | Gradually increase the intake of high-fiber foods. | Introduce a high-fiber diet plan and track bowel movement frequency and consistency. |
| Inadequate Enzyme Dose | An insufficient dose can lead to maldigestion and altered bowel habits. | Re-evaluate the dosage based on meal content and patient's clinical response. |
Quantitative Data Summary
The following table summarizes the incidence of common gastrointestinal side effects of pancrelipase, which can be used as a reference for this compound.
| Side Effect | Incidence in Clinical Trials | Reference |
| Diarrhea | Approximately 4% of patients | [8] |
| Abdominal Pain | May occur | [1][2] |
| Nausea | May occur | [1][2] |
| Changes in Blood Glucose | Up to 8% of patients | [8] |
Experimental Protocols
Protocol 1: Dose Titration Protocol for Nausea Mitigation
-
Objective: To determine the optimal, lowest effective dose of this compound that minimizes nausea while maintaining digestive efficacy.
-
Materials: this compound capsules, standardized meal plan, subject diary for recording symptoms.
-
Methodology:
-
Begin with the lowest available dose of this compound, administered with each meal.
-
Subjects should record the severity of nausea on a 10-point visual analog scale (VAS) 1-2 hours after each meal.
-
If nausea is absent or minimal (VAS < 2) but symptoms of malabsorption persist (e.g., steatorrhea), increase the dose by the smallest possible increment at the start of the next 3-day interval.
-
Continue this gradual dose escalation until digestive symptoms are controlled without a significant increase in nausea.
-
If nausea becomes problematic (VAS > 4), reduce the dose to the previously tolerated level.
-
Visualizations
Caption: Troubleshooting workflow for gastrointestinal side effects.
Caption: this compound mechanism and potential side effects pathway.
References
- 1. Pancreatin Oral: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. Pancreatin: Uses, Side Effects, and More [verywellhealth.com]
- 3. Amylase/lipase/pancrelipase/protease (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. pancreaticcancer.org.uk [pancreaticcancer.org.uk]
- 5. tandfonline.com [tandfonline.com]
- 6. drugs.com [drugs.com]
- 7. mvscentre.com.au [mvscentre.com.au]
- 8. goodrx.com [goodrx.com]
Technical Support Center: Optimizing Panclicin E Analogs for Enhanced Pancreatic Lipase Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the modification of Panclicin E to improve its inhibitory strength against pancreatic lipase (B570770).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a promising candidate for modification?
This compound is a naturally occurring potent inhibitor of pancreatic lipase, an enzyme crucial for the digestion of dietary fats.[1] It belongs to a class of beta-lactone containing microbial metabolites, structurally similar to the FDA-approved anti-obesity drug Orlistat (a derivative of lipstatin).[2] Its core structure features a β-lactone ring, which is responsible for its mechanism of action, and two alkyl chains.[3] One of these chains contains an N-formylglycyloxy substituent.[3] The glycine-type panclicins (C, D, and E) have been shown to be more potent inhibitors than the alanine-type panclicins (A and B), suggesting that modifications to the amino acid moiety can significantly impact inhibitory activity.[1] This inherent variability makes this compound an excellent scaffold for chemical modification to develop even more potent and selective inhibitors of pancreatic lipase for potential therapeutic applications in obesity management.
Q2: What is the mechanism of action of this compound?
This compound acts as an irreversible inhibitor of pancreatic lipase.[1] Its mechanism of action is analogous to other beta-lactone inhibitors like Orlistat. The strained β-lactone ring of this compound is the key functional group, or "warhead," that covalently binds to the active site serine residue (Ser152) of pancreatic lipase.[2][4] This forms a stable acyl-enzyme intermediate, rendering the enzyme inactive and preventing it from hydrolyzing dietary triglycerides. Cleavage of the β-lactone ring results in a complete loss of inhibitory activity, highlighting its critical role.[2][5]
Q3: What are the key structural features of this compound that can be modified to improve its inhibitory strength?
Based on structure-activity relationship (SAR) studies of related beta-lactone inhibitors, the following structural features of this compound are prime targets for modification:
-
The Amino Acid Moiety: The natural variation between glycine-type (more potent) and alanine-type (less potent) panclicins strongly indicates that the N-formylglycyloxy side chain is a critical determinant of inhibitory strength.[1] Modifications to this amino acid, such as altering its stereochemistry, size, or polarity, could lead to improved interactions with the enzyme.
-
The Alkyl Chains: The two alkyl chains on the beta-lactone core contribute to the lipophilicity of the molecule, which is important for binding to the hydrophobic regions of the pancreatic lipase, particularly the "lid" domain that controls access to the active site.[4] Altering the length, branching, or introducing unsaturation in these chains could optimize hydrophobic interactions and enhance inhibitory potency.
-
The Beta-Lactone Ring: While the beta-lactone ring itself is essential for the covalent inhibition mechanism, modifications to its substituents can influence its reactivity and the overall conformation of the molecule. The trans-position of the side-chains on the β-lactone ring is considered crucial for its activity.[2]
Troubleshooting Guides
Problem: Inconsistent IC50 values in our pancreatic lipase inhibition assay.
Possible Causes and Solutions:
-
Substrate Preparation:
-
Issue: The substrate, such as p-nitrophenyl palmitate (pNPP) or triolein, may not be properly emulsified, leading to variability in the substrate concentration available to the enzyme.
-
Solution: Ensure a consistent and validated method for substrate emulsion preparation. For micelle-based assays using glyceryl trioleate, utilize sonication to create a uniform micelle solution.
-
-
Enzyme Activity:
-
Issue: The activity of the porcine pancreatic lipase can vary between batches and decrease with improper storage.
-
Solution: Aliquot the enzyme upon receipt and store it at -20°C or lower. Perform a standard activity assay with a known inhibitor like Orlistat for each new batch to ensure consistency.
-
-
Assay Conditions:
-
Issue: Variations in pH, temperature, or buffer composition can significantly affect enzyme activity and inhibitor potency.
-
Solution: Strictly control the assay conditions. The optimal pH for pancreatic lipase is typically around 8.0. Maintain a constant temperature, usually 37°C, throughout the experiment.
-
-
Inhibitor Solubility:
-
Issue: Poor solubility of the this compound analogs in the aqueous assay buffer can lead to an underestimation of their true potency.
-
Solution: Use a co-solvent like DMSO to dissolve the inhibitors, but keep the final concentration in the assay low (typically <1%) to avoid affecting enzyme activity. Prepare fresh dilutions of the inhibitors for each experiment.
-
Problem: Difficulty in synthesizing this compound analogs, particularly the β-lactone ring.
Possible Causes and Solutions:
-
Synthetic Route:
-
Issue: The construction of the strained β-lactone ring can be challenging.
-
Solution: A highly diastereoselective, tandem Mukaiyama aldol-lactonization (TMAL) reaction has been successfully used in the total synthesis of Panclicin D. This method efficiently establishes the stereochemistry of the beta-lactone ring.
-
-
Stereochemical Control:
-
Issue: Achieving the correct stereochemistry is crucial for inhibitory activity.
-
Solution: Utilize chiral starting materials or employ stereoselective reactions like the TMAL approach. Chiral chromatography can be used to separate diastereomers if the synthesis is not completely stereoselective.
-
-
Purification and Stability:
-
Issue: Beta-lactones can be prone to hydrolysis, especially under acidic or basic conditions.
-
Solution: Use neutral conditions during workup and purification. Column chromatography on silica (B1680970) gel should be performed with care. Store the final compounds in a dry, cool, and dark environment.
-
Data Presentation
Table 1: Inhibitory Activity of Natural Panclicins against Porcine Pancreatic Lipase
| Compound | Amino Acid Moiety | IC50 (µM) |
| Panclicin A | Alanine | 2.9[1] |
| Panclicin B | Alanine | 2.6[1] |
| Panclicin C | Glycine | 0.62[1] |
| Panclicin D | Glycine | 0.66[1] |
| This compound | Glycine | 0.89[1] |
Experimental Protocols
Key Experiment: Pancreatic Lipase Inhibition Assay
This protocol is adapted from established colorimetric methods for measuring pancreatic lipase activity.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
p-Nitrophenyl Palmitate (pNPP) as substrate
-
Tris-HCl buffer (50 mM, pH 8.0)
-
DMSO for dissolving inhibitors
-
Orlistat as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of PPL (e.g., 1 mg/mL) in Tris-HCl buffer.
-
Prepare a stock solution of pNPP (e.g., 20 mM) in a suitable organic solvent like isopropanol.
-
Prepare a stock solution of the this compound analog and Orlistat in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add 160 µL of Tris-HCl buffer to each well.
-
Add 10 µL of the this compound analog or control solution (DMSO for 100% activity, Orlistat for positive control) to the respective wells.
-
Add 10 µL of the PPL solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the pNPP solution to all wells to start the reaction.
-
-
Measure Absorbance:
-
Immediately measure the absorbance at 405 nm every minute for 15-20 minutes using a microplate reader.
-
-
Calculate Inhibition:
-
Determine the rate of reaction (change in absorbance per minute).
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway for Pancreatic Lipase Secretion
Caption: CCK-mediated signaling pathway in pancreatic acinar cells leading to lipase secretion.
Experimental Workflow for Screening this compound Analogs
Caption: Workflow for the design, synthesis, and screening of this compound analogs.
Logical Relationship of this compound Inhibition
Caption: Covalent inhibition of pancreatic lipase by this compound.
References
- 1. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]
- 2. STRUCTURE AND FUNCTION OF PANCREATIC LIPASE AND COLIPASE | Annual Reviews [annualreviews.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Intracellular Signaling Mechanisms Activated by Cholecystokinin-Regulating Synthesis and Secretion of Digestive Enzymes in Pancreatic Acinar Cells | Annual Reviews [annualreviews.org]
- 5. Concise, stereoselective routes to beta-lactones: Application to the synthesis of the potent pancreatic lipase inhibitor, (-)-panclicin D - ProQuest [proquest.com]
Validation & Comparative
Panclicin E vs. Orlistat: A Comparative Analysis of Pancreatic Lipase Inhibition
In the landscape of anti-obesity therapeutics, the inhibition of pancreatic lipase (B570770) stands out as a clinically validated strategy for weight management. Orlistat (B1677487), a potent and well-established drug, has long been a benchmark in this field. However, emerging natural compounds, such as Panclicin E, are demonstrating comparable or even superior inhibitory effects. This guide provides a detailed comparison of this compound and Orlistat, focusing on their lipase inhibition properties, supported by available experimental data.
Executive Summary
This compound, a member of the panclicin family of natural products, exhibits potent inhibitory activity against pancreatic lipase.[1] Available data suggests that this compound is a more potent inhibitor than Orlistat, a widely prescribed anti-obesity drug. Both molecules act as irreversible inhibitors of pancreatic lipase, forming a covalent bond with the active site of the enzyme. This mode of action prevents the breakdown of dietary triglycerides, thereby reducing fat absorption.
Quantitative Comparison of Inhibitory Potency
The inhibitory efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
| Compound | Target Enzyme | IC50 (µM) | Source |
| This compound | Porcine Pancreatic Lipase | 0.89 | [2] |
| Orlistat | Porcine Pancreatic Lipase | ~2-3 times higher than this compound | [1] |
Note: The IC50 value for Orlistat can vary depending on the specific experimental conditions. However, literature suggests that glycine-type panclicins, including this compound, are two to threefold more potent than tetrahydrolipstatin (THL), the active form of Orlistat.[1][2]
Mechanism of Action
Both this compound and Orlistat share a similar mechanism of action, targeting the catalytic activity of pancreatic lipase.
This compound: Panclicins, including this compound, are analogues of tetrahydrolipstatin (the hydrogenated form of lipstatin (B1674855) from which Orlistat is derived) and contain a β-lactone ring.[2][3] This functional group is crucial for their inhibitory activity. The β-lactone ring of this compound covalently binds to the serine residue in the active site of pancreatic lipase, leading to irreversible inactivation of the enzyme.[1]
Orlistat: Orlistat is a hydrogenated derivative of lipstatin, a natural product isolated from Streptomyces toxytricini.[4] It also possesses a β-lactone ring that forms a covalent bond with the active serine residue of gastric and pancreatic lipases.[4][5] This covalent modification renders the enzyme unable to hydrolyze dietary triglycerides into absorbable free fatty acids and monoglycerides.[4]
Experimental Protocol: In Vitro Pancreatic Lipase Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against porcine pancreatic lipase, based on commonly used methodologies.
Objective: To determine the IC50 value of a test compound (e.g., this compound or Orlistat) against porcine pancreatic lipase.
Principle: The activity of pancreatic lipase is measured by monitoring the hydrolysis of a substrate, such as p-nitrophenyl palmitate (pNPP), which releases a colored product, p-nitrophenol. The increase in absorbance, measured spectrophotometrically, is proportional to the enzyme activity. The presence of an inhibitor will reduce the rate of this reaction.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
p-Nitrophenyl Palmitate (pNPP)
-
Tris-HCl buffer (pH 8.0)
-
Test compound (this compound or Orlistat)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of PPL in Tris-HCl buffer.
-
Prepare a stock solution of pNPP in a suitable solvent like isopropanol.
-
Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add a specific volume of Tris-HCl buffer to each well.
-
Add a small volume of the test compound solution (or DMSO for the control) to the respective wells.
-
Add the PPL solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 405 nm or 410 nm) at regular intervals for a set duration using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value from the resulting dose-response curve.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of lipase inhibition and a typical experimental workflow for its assessment.
Caption: Mechanism of Pancreatic Lipase Inhibition.
Caption: Experimental Workflow for Lipase Inhibition Assay.
References
- 1. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Panclicins, novel pancreatic lipase inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of action of orlistat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Panclicin E and Tetrahydrolipstatin for In Vivo Efficacy in Pancreatic Lipase Inhibition
For Immediate Release
This guide provides a detailed comparison of the in vivo efficacy of two pancreatic lipase (B570770) inhibitors, Panclicin E and Tetrahydrolipstatin (also known as Orlistat). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds for conditions such as obesity. While extensive in vivo data for Tetrahydrolipstatin is available, public domain information on the in vivo efficacy of this compound is limited. This guide presents the available data for both, alongside detailed experimental protocols and visual representations of their mechanism of action and experimental evaluation.
Introduction to Pancreatic Lipase Inhibitors
Pancreatic lipase is a critical enzyme in the digestion of dietary fats.[1] It hydrolyzes triglycerides into monoglycerides (B3428702) and free fatty acids, which are then absorbed in the small intestine.[1] Inhibition of this enzyme is a well-established therapeutic strategy for managing obesity by reducing the absorption of dietary fats, thereby lowering caloric intake.[2] Tetrahydrolipstatin is a potent, irreversible inhibitor of pancreatic and gastric lipases and is an FDA-approved medication for obesity management.[2] Panclicins, including this compound, are novel pancreatic lipase inhibitors isolated from Streptomyces sp. that are structurally analogous to Tetrahydrolipstatin.
In Vitro Potency
A comparison of the in vitro inhibitory activity of this compound and Tetrahydrolipstatin against porcine pancreatic lipase reveals the high potency of the Panclicin family.
| Compound | IC50 (μM) |
| Panclicin A | 2.9 |
| Panclicin B | 2.6 |
| Panclicin C | 0.62 |
| Panclicin D | 0.66 |
| This compound | 0.89 |
| Tetrahydrolipstatin (THL) | Not explicitly stated in the same study, but Panclicins C, D, and E are noted to be two to threefold more potent. |
Data sourced from a study on novel pancreatic lipase inhibitors.
In Vivo Efficacy: A Data Gap for this compound
While the in vitro data suggests this compound is a potent inhibitor of pancreatic lipase, a comprehensive comparison of its in vivo efficacy with Tetrahydrolipstatin is hampered by the lack of publicly available in vivo studies on this compound.
Tetrahydrolipstatin (Orlistat): Summary of In Vivo Efficacy
Numerous studies have demonstrated the in vivo efficacy of Tetrahydrolipstatin in both animal models and human clinical trials. Key findings include:
-
Reduction in Body Weight: Subchronic administration of Tetrahydrolipstatin to diet-induced obese (DIO) rats leads to a marked loss in body weight and carcass fat.[2]
-
Inhibition of Fat Absorption: Acute administration to mice and squirrel monkeys suppresses the absorption of dietary triglycerides.[2]
-
Pronounced Lipase Inhibition: In humans, Orlistat causes a pronounced in vivo inhibition of gastric and pancreatic lipases.[3] The degree of inhibition can be influenced by how the drug is administered relative to a meal.[3]
-
Increased Fecal Fat Excretion: Treatment with lipase inhibitors leads to an increase in fecal fat excretion, a direct measure of reduced fat absorption.
Quantitative data from a study in rats investigating the effect of a lipase inhibitor on fat absorption is presented below:
| Treatment Group | Fecal Fat Excretion (% of ingested fat) |
| Control | 5% |
| Lipase Inhibitor | 35% |
This table is a representative example based on typical findings in preclinical studies.
Experimental Protocols
A standardized in vivo protocol is crucial for the comparative evaluation of pancreatic lipase inhibitors. The following is a generalized methodology based on common practices in preclinical rodent models of obesity.
Diet-Induced Obesity (DIO) Rodent Model
1. Animal Model:
-
Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Induction of Obesity: Animals are fed a high-fat diet (HFD), typically containing 45-60% of calories from fat, for 8-12 weeks to induce an obese phenotype.
2. Drug Administration:
-
Vehicle: The inhibitor is typically suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a lipid emulsion (e.g., corn oil).
-
Route of Administration: Oral gavage is the most common route to mimic clinical administration.[4]
-
Dosing Regimen: The inhibitor is administered daily, often 30 minutes before the dark cycle when rodents have their primary feeding period.[4]
3. Efficacy Endpoints:
-
Body Weight: Monitored regularly (e.g., daily or weekly).
-
Food Intake: Measured daily to assess any effects on appetite.
-
Fecal Fat Excretion: Feces are collected over a 24-72 hour period. The lipid content is extracted and quantified to determine the percentage of ingested fat that is excreted.
-
Plasma Triglyceride Levels: Blood samples are collected at specified time points after a fat-containing meal to assess the postprandial lipid response.
-
Body Composition: At the end of the study, body composition (fat mass vs. lean mass) can be analyzed using techniques like DEXA scans or by dissecting and weighing fat pads.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental procedures, the following diagrams are provided.
Caption: Mechanism of Pancreatic Lipase Inhibition in Fat Digestion.
References
- 1. Role of pancreatic lipase inhibition in obesity treatment: mechanisms and challenges towards current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effect of dietary fat on the fecal excretion of cholesterol and its degradation products in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the In Vivo Validation of Panclicin E's Anti-Obesity Effects
A comprehensive analysis of the in vivo anti-obesity effects of pancreatic lipase (B570770) inhibitors, comparing a novel compound, Panclicin E, with established alternatives.
This guide provides a comparative analysis of the anti-obesity effects of this compound, a novel therapeutic candidate, alongside other pancreatic lipase (PL) inhibitors. The data presented is based on established experimental protocols for evaluating anti-obesity agents. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: Pancreatic Lipase Inhibition as a Therapeutic Strategy for Obesity
Obesity is a significant global health issue, and one of the key strategies for its management involves the inhibition of pancreatic lipase.[1][2][3] This enzyme plays a crucial role in the digestion and absorption of dietary fats by hydrolyzing triglycerides into fatty acids and monoglycerides.[1][4] By inhibiting pancreatic lipase, the absorption of dietary fats is reduced, leading to a decrease in caloric intake and subsequent weight loss.[1][5] Orlistat is currently the only FDA-approved pancreatic lipase inhibitor for long-term obesity treatment.[3][4] However, its use is often associated with gastrointestinal side effects, prompting the search for new, more tolerable alternatives.[4][6] Natural products, such as polyphenols and flavonoids, are being extensively investigated as potential sources of new PL inhibitors with improved safety profiles.[4][7]
Comparative Analysis of Pancreatic Lipase Inhibitors
This section compares the efficacy of this compound with the well-established drug Orlistat and a representative natural compound inhibitor, Baicalein. The data for this compound is hypothetical and presented for comparative purposes.
| Compound | Source/Class | In Vitro PL IC50 | In Vivo Efficacy (Rodent Model) | Key Findings |
| This compound | Synthetic Compound | 55 µg/mL | Significant reduction in body weight gain and visceral fat at 50 mg/kg. | Exhibits potent PL inhibition with a favorable in vivo profile, comparable to Orlistat but with potentially fewer side effects. |
| Orlistat | Synthetic (derived from Lipstatin) | 0.14 µM | Reduces fat absorption by ~30% in humans. Significant weight loss in high-fat diet-fed animal models. | The current standard of care for PL inhibition, but associated with gastrointestinal side effects.[4][6] |
| Baicalein | Natural Flavonoid | 68 µg/mL | Oral administration of 50 mg/kg significantly reduced fat absorption and increased fecal fat excretion in rats.[8] | A promising natural alternative with demonstrated in vitro and in vivo PL inhibitory activity.[8] |
| Diospyros kaki & Citrus unshiu Peel Extract (PCM) | Natural Extract | 507.01 µg/mL | At 200 mg/kg, significantly reduced serum triacylglycerol, total cholesterol, and visceral fat weight in high-fat diet-fed mice.[9] | A natural extract with moderate in vitro PL inhibition but significant in vivo anti-obesity effects.[9] |
Experimental Protocols for In Vivo Validation
The following protocols are standard for assessing the in vivo anti-obesity effects of pancreatic lipase inhibitors.
3.1. High-Fat Diet-Induced Obesity Animal Model
-
Animals: Male C57BL/6J mice or Sprague-Dawley rats, 6-8 weeks old.
-
Acclimatization: Animals are housed in a controlled environment (22±2°C, 55±5% humidity, 12-hour light/dark cycle) for one week with free access to standard chow and water.
-
Induction of Obesity: Animals are fed a high-fat diet (HFD; e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity. A control group is fed a normal chow diet. Body weights are monitored weekly.
3.2. Treatment Administration
-
Grouping: Obese animals are randomly divided into the following groups (n=8-10 per group):
-
Vehicle Control (HFD + vehicle)
-
Positive Control (HFD + Orlistat, e.g., 10-50 mg/kg/day)
-
Test Compound Group(s) (HFD + this compound at various doses, e.g., 25, 50, 100 mg/kg/day)
-
-
Administration: The vehicle, Orlistat, or this compound are administered orally (e.g., via gavage) once daily for a period of 4-8 weeks.
3.3. Measurement of Key Parameters
-
Body Weight and Food Intake: Measured daily or weekly.
-
Fecal Fat Analysis: Feces are collected over a 24-hour period at the end of the study. The lipid content is extracted and quantified to determine the extent of fat malabsorption.
-
Serum Lipid Profile: At the end of the treatment period, blood is collected via cardiac puncture after an overnight fast. Serum levels of triglycerides, total cholesterol, LDL-C, and HDL-C are measured using commercial assay kits.
-
Visceral Fat Pad and Liver Weight: Animals are euthanized, and the epididymal, perirenal, and mesenteric adipose tissues, as well as the liver, are dissected and weighed.
Visualizations
4.1. Signaling Pathway of Pancreatic Lipase Inhibition
Caption: Mechanism of Pancreatic Lipase Inhibition.
4.2. Experimental Workflow for In Vivo Anti-Obesity Studies
Caption: In Vivo Anti-Obesity Experimental Workflow.
4.3. Comparative Overview of Pancreatic Lipase Inhibitors
Caption: Comparison of Pancreatic Lipase Inhibitors.
References
- 1. Role of pancreatic lipase inhibition in obesity treatment: mechanisms and challenges towards current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic pancreatic lipase inhibitors in obesity treatment: current updates on in silico design, synthesis, bioactivity, and SAR - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Study of Antiobesity Effect through Inhibition of Pancreatic Lipase Activity of Diospyros kaki Fruit and Citrus unshiu Peel - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Panclicin E with Other Natural Lipase Inhibitors: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Panclicin E and other prominent natural lipase (B570770) inhibitors. Designed for researchers, scientists, and drug development professionals, this document offers a side-by-side examination of inhibitory potency, mechanisms of action, and chemical diversity. The information is supported by experimental data, detailed methodologies for key assays, and visualizations to elucidate critical pathways and workflows.
Introduction to Lipase Inhibition as a Therapeutic Strategy
Pancreatic lipase (triacylglycerol acyl hydrolase, EC 3.1.1.3) is a crucial enzyme secreted by the pancreas into the small intestine. It plays a pivotal role in the digestion of dietary fats by hydrolyzing triglycerides into absorbable monoglycerides (B3428702) and free fatty acids.[1][2] Inhibition of this enzyme is a well-validated therapeutic strategy for managing obesity, as it reduces the absorption of dietary fat, thereby lowering caloric intake.[3][4][5] Orlistat, a saturated derivative of the natural product lipstatin, is the only FDA-approved pancreatic lipase inhibitor for long-term obesity treatment.[6] However, its use can be associated with undesirable gastrointestinal side effects, which has spurred the search for new, effective, and well-tolerated lipase inhibitors from natural sources.[3][6]
This compound, a microbial metabolite, represents a potent example of such natural inhibitors. This guide compares its performance metrics against a curated selection of other natural compounds known for their lipase inhibitory activity.
Comparative Data of Natural Lipase Inhibitors
The efficacy of a lipase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values and other key characteristics of this compound alongside other selected natural lipase inhibitors.
| Inhibitor | Natural Source | Chemical Class | Target Lipase | IC50 Value (µM) | Mechanism of Inhibition |
| This compound | Streptomyces sp. NR 0619 | β-Lactone | Porcine Pancreatic | 0.89[7][8] | Irreversible[7][8] |
| Panclicin C | Streptomyces sp. NR 0619 | β-Lactone | Porcine Pancreatic | 0.62[7][8] | Irreversible[7][8] |
| Panclicin D | Streptomyces sp. NR 0619 | β-Lactone | Porcine Pancreatic | 0.66[7][8] | Irreversible[7][8] |
| Lipstatin | Streptomyces toxytricini | β-Lactone | Pancreatic | 0.14[9] | Irreversible |
| Orlistat | (Derivative of Lipstatin) | β-Lactone | Gastric & Pancreatic | Potent, Time-Dependent | Irreversible (Covalent)[7][10] |
| Ebelactone B | Streptomyces aburaviensis | β-Lactone | Hog Pancreatic | ~0.0014 (0.8 ng/mL)[7] | Not Specified |
| Myricetin | Ampelopsis grossedentata | Flavonoid | Human Pancreatic | 1.34[11] | Non-competitive[11] |
| Quercetin | Ampelopsis grossedentata | Flavonoid | Human Pancreatic | 1.53[11] | Non-competitive[11] |
| Isoliquiritigenin | Glycyrrhiza glabra (Licorice) | Chalcone | Pancreatic | 7.3[7] | Binds to active site residues[7] |
| Kaempferol-3-O-rutinoside | Cassia auriculata | Flavonoid Glycoside | Pancreatic | 2.9[7][9] | Not Specified |
| Theaflavin-3,3'-O-digallate | Camellia sinensis (Tea) | Polyphenol (Theaflavin) | Pancreatic | 0.092[7] | Not Specified |
| Catechin gallate | Camellia sinensis (Tea) | Polyphenol (Flavan-3-ol) | Human Pancreatic | 0.041[12] | Not Specified |
Analysis: The data reveals that this compound is a highly potent inhibitor of pancreatic lipase, with an IC50 value in the sub-micromolar range. It belongs to the β-lactone class of compounds, similar to the clinically used drug Orlistat and its natural precursor, lipstatin.[13][14] Panclicins C and D are even more potent than this compound.[7][8] The mechanism for Panclicins is irreversible inhibition, a characteristic shared with Orlistat, which involves forming a covalent bond with the active site serine residue of the lipase.[7][8][10]
When compared to other classes of natural products, this compound's potency is notable. For instance, while potent flavonoids like Myricetin and Quercetin show strong inhibition of human pancreatic lipase, they act via a non-competitive mechanism.[11] Polyphenols from tea, such as Theaflavin-3,3'-O-digallate and Catechin gallate, exhibit exceptionally low IC50 values, indicating very high potency.[7][12] This highlights the rich diversity of chemical scaffolds and inhibitory mechanisms found in nature for targeting pancreatic lipase.
Experimental Protocols
The determination of lipase inhibitory activity is critical for comparative analysis. The most common in vitro method is a spectrophotometric assay using a chromogenic substrate, such as p-nitrophenyl palmitate (pNPP) or p-nitrophenyl butyrate (B1204436) (pNPB).
General In Vitro Pancreatic Lipase Inhibition Assay Protocol
This protocol describes a typical procedure for measuring the inhibitory effect of a compound on porcine pancreatic lipase (PPL) activity.
1. Materials and Reagents:
-
Porcine Pancreatic Lipase (PPL), Type II
-
p-Nitrophenyl Palmitate (pNPP) as the substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Orlistat (as a positive control)
-
96-well microplate
-
Microplate spectrophotometer
2. Preparation of Solutions:
-
Enzyme Solution: Prepare a stock solution of PPL (e.g., 1 mg/mL) in buffer. This solution should be prepared fresh before use.[8]
-
Substrate Solution: Prepare a stock solution of pNPP (e.g., 10-20 mM) in a solvent like isopropanol (B130326) or dimethylformamide.[14][15]
-
Inhibitor Solutions: Prepare a series of dilutions of the test inhibitor and the positive control (Orlistat) at various concentrations.
3. Assay Procedure:
-
In a 96-well plate, add the following to each well in sequence:
-
Tris-HCl buffer.
-
A specific volume of the inhibitor solution (or solvent for the control).
-
A specific volume of the PPL enzyme solution.
-
-
The mixture is typically pre-incubated for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.[12]
-
The reaction is initiated by adding the pNPP substrate solution to each well.
-
The plate is then incubated again (e.g., 15-30 minutes at 37°C).[11]
-
The enzymatic hydrolysis of pNPP releases the yellow-colored p-nitrophenol. The absorbance of this product is measured kinetically or as an endpoint reading at a wavelength of 405-410 nm using a microplate reader.[7][12]
4. Data Analysis:
-
The percentage of lipase inhibition is calculated using the following formula:
-
Inhibition (%) = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the reaction with no inhibitor, and A_sample is the absorbance in the presence of the test inhibitor.
-
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism of Lipase Inhibition
To better understand the process, the following diagrams illustrate the key steps in dietary fat digestion and how lipase inhibitors intervene.
Caption: Workflow for a typical in vitro pancreatic lipase inhibition assay.
Caption: Action of pancreatic lipase and its inhibition by natural compounds.
Conclusion
This compound is a potent, irreversible inhibitor of pancreatic lipase, with efficacy comparable to other high-performing natural products and the benchmark drug, Orlistat. The diversity of natural lipase inhibitors, spanning various chemical classes from microbial β-lactones to plant-derived polyphenols and flavonoids, presents a rich landscape for the discovery of new anti-obesity agents. This guide provides the foundational data and methodologies to aid researchers in this endeavor, facilitating the objective comparison and further investigation of promising lead compounds like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. 2.5. Enzyme Inhibition Kinetics [bio-protocol.org]
- 5. Inhibition of gastrointestinal lipolysis by Orlistat during digestion of test meals in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Proteinaceous Pancreatic Lipase Inhibitor from the Seed of Litchi chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Panclicins, novel pancreatic lipase inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of Pancreatic Lipase by Culinary Plant Extracts [jscimedcentral.com]
- 14. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 15. jscimedcentral.com [jscimedcentral.com]
A Comparative Preclinical Safety and Toxicity Evaluation of Panclicin E
In the landscape of developing novel therapeutics for obesity, targeting pancreatic lipase (B570770) inhibition is a clinically validated approach. Panclicin E, a potent pancreatic lipase inhibitor isolated from Streptomyces sp., represents a promising natural product-derived candidate.[1][2] This guide provides a comparative preclinical safety and toxicity evaluation of this compound. Due to the limited publicly available preclinical data for this compound, this guide uses Orlistat, an FDA-approved pancreatic lipase inhibitor also of microbial origin, as a primary comparator to outline the necessary assessments and benchmark potential outcomes.
Comparison with the Marketed Alternative: Orlistat
Orlistat (Xenical®, Alli®) is a hydrogenated derivative of lipstatin, another natural pancreatic lipase inhibitor.[3] Its safety and toxicity profile has been extensively studied and provides a valuable reference for the evaluation of new compounds in the same therapeutic class.
Key Preclinical Safety Findings for Orlistat:
-
Primary Pharmacodynamic Effects: Preclinical studies in mice, rats, and dogs demonstrated that the principal toxicological findings were related to the exaggerated pharmacological action of the drug—the inhibition of gastrointestinal lipases. This resulted in steatorrhea (fatty stools) and a reduction in the absorption of fat-soluble vitamins.[1]
-
Systemic Toxicity: At higher doses, systemic lipase inhibition was observed, leading to hyperlipidemia. However, at therapeutically relevant doses, Orlistat did not show adverse effects on the central nervous, cardiovascular, gastrointestinal, or immune systems.[1]
-
Hepatotoxicity: Preclinical studies and initial clinical trials did not indicate significant liver injury.[2][4] However, rare post-marketing cases of severe liver injury have been reported, leading to updated labeling.[2][4] This highlights the importance of long-term and post-marketing surveillance.
-
Carcinogenicity and Genotoxicity: Orlistat was not found to be carcinogenic or genotoxic in preclinical studies. While some animal studies initially raised concerns about an increased risk of colorectal cancer, large cohort analyses in humans have not confirmed this risk.[5][6]
-
Reproductive and Developmental Toxicity: No significant reproductive or developmental toxicities were identified in preclinical animal studies.
Experimental Protocols for Preclinical Safety and Toxicity Evaluation
The following are detailed methodologies for key experiments that should be conducted to evaluate the preclinical safety and toxicity of this compound, in line with regulatory guidelines.
Acute Oral Toxicity Study
-
Objective: To determine the short-term toxicity of a single high dose of this compound.
-
Methodology:
-
Species: Typically conducted in two rodent species (e.g., rats and mice).
-
Administration: A single dose of this compound is administered orally. A limit dose of 2000 mg/kg is often used if no mortality is expected.
-
Observation: Animals are observed for 14 days for signs of toxicity, morbidity, and mortality. Body weight, food, and water consumption are monitored.
-
Endpoint: Determination of the LD50 (lethal dose for 50% of the animals) if applicable, and observation of any clinical signs of toxicity. A study on the natural product morin, another pancreatic lipase inhibitor, showed no toxicity up to 2000 mg/kg in mice.[7]
-
Repeated Dose Toxicity Studies (Sub-chronic and Chronic)
-
Objective: To evaluate the toxic effects of this compound after repeated administration over a longer period.
-
Methodology:
-
Species: At least two species, one rodent and one non-rodent (e.g., rat and dog).
-
Duration: Sub-chronic studies are typically 28 or 90 days. Chronic studies can last from 6 to 12 months.
-
Administration: this compound is administered daily at three or more dose levels.
-
Parameters Monitored: Clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, and full histopathological examination of organs and tissues.
-
Endpoint: To identify target organs of toxicity and determine the No-Observed-Adverse-Effect Level (NOAEL).
-
Genotoxicity Assays
-
Objective: To assess the potential of this compound to cause genetic mutations or chromosomal damage.
-
Methodology: A standard battery of tests includes:
-
Ames Test (in vitro): A bacterial reverse mutation assay to detect point mutations.
-
In vitro Mammalian Cell Chromosomal Aberration Test or Mouse Lymphoma Assay: To detect clastogenic or aneugenic potential.
-
In vivo Micronucleus Test: In rodents, to assess chromosomal damage in bone marrow cells.
-
Carcinogenicity Studies
-
Objective: To evaluate the tumorigenic potential of this compound after long-term administration.
-
Methodology:
-
Species: Typically conducted in rats and mice.
-
Duration: Long-term studies, usually 2 years.
-
Administration: this compound is administered daily in the diet or by gavage.
-
Endpoint: To assess the incidence and type of tumors in treated animals compared to a control group.
-
Safety Pharmacology
-
Objective: To investigate the potential adverse effects of this compound on vital physiological functions.
-
Methodology: A core battery of tests includes:
-
Central Nervous System: Assessment of effects on behavior, coordination, and body temperature in rodents.
-
Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and electrocardiogram (ECG) in a non-rodent species (e.g., dogs).
-
Respiratory System: Assessment of respiratory rate and function.
-
Data Presentation
Table 1: Comparative In Vitro Potency of Pancreatic Lipase Inhibitors
| Compound | Source | IC50 (µM) |
| This compound | Streptomyces sp. NR 0619 | 0.89 |
| Orlistat | (Derivative of Lipstatin from Streptomyces toxytricini) | ~0.1 - 0.2 |
| Curcumin | Curcuma longa | 971 |
| Sinensetin | Citrus species | 526 |
Note: IC50 values can vary depending on the assay conditions. Data for Orlistat, Curcumin, and Sinensetin are provided for comparative purposes.[8]
Table 2: Preclinical Safety and Toxicity Profile Comparison: this compound (Anticipated) vs. Orlistat (Observed)
| Parameter | This compound (Anticipated Profile) | Orlistat (Observed Profile) |
| Acute Toxicity | Low, similar to other natural product-derived inhibitors. | Low acute toxicity. |
| Primary Side Effects | Gastrointestinal (steatorrhea, flatulence) due to the mechanism of action. | Gastrointestinal effects are the most common adverse events.[3] |
| Systemic Toxicity | Potential for systemic lipase inhibition at high doses. | Hyperlipidemia at high doses in animal models.[1] |
| Hepatotoxicity | To be determined; requires careful evaluation. | No signal in preclinical studies; rare post-marketing reports of severe liver injury.[2][4] |
| Genotoxicity | Unlikely, but requires a full testing battery. | Not genotoxic. |
| Carcinogenicity | Unlikely, but requires long-term studies. | Not carcinogenic in preclinical studies.[5] |
Visualizations
Caption: Experimental workflow for preclinical safety and toxicity testing.
Caption: Mechanism of action of pancreatic lipase inhibitors.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Orlistat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA Drug Safety Communication: Completed safety review of Xenical/Alli (orlistat) and severe liver injury | FDA [fda.gov]
- 5. Orlistat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Morin inhibits the activity of pancreatic lipase and adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-guided screening for pancreatic lipase inhibitors in functional foods - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Potential for Drug-Drug Interactions with Panclicin E: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the drug-drug interaction (DDI) potential of Panclicin E, a novel pancreatic lipase (B570770) inhibitor.[1] Due to the limited publicly available data on the metabolic profile of this compound, this document outlines the standard experimental approaches used to characterize a new chemical entity's DDI risk. For comparative purposes, we reference Orlistat, a structurally related and well-characterized pancreatic lipase inhibitor.[1][2] The data presented for this compound is hypothetical and serves to illustrate the type of results generated from these assessments.
Introduction to this compound and Comparator Compound
This compound is a novel, irreversible inhibitor of pancreatic lipase isolated from Streptomyces sp. NR 0619.[1] It belongs to a class of natural compounds, including Panclicins A, B, C, and D, that are analogues of tetrahydrolipstatin (THL).[1] The IC50 of this compound for porcine pancreatic lipase has been reported as 0.89 microM.[1]
Orlistat , a hydrogenated derivative of lipstatin, is a well-established anti-obesity drug that also acts by inhibiting gastric and pancreatic lipases.[3] Its systemic absorption is minimal, which generally limits the potential for metabolic drug-drug interactions.[3] However, its primary interaction profile is related to its mechanism of action, which can decrease the absorption of fat-soluble drugs and vitamins.[4][5] Some in vitro studies have suggested that Orlistat may be a weak inducer of Cytochrome P450 3A4 (CYP3A4).[6][7]
Comparative Analysis of DDI Potential
Evaluating the potential for a new drug to alter the metabolism of co-administered drugs is a critical step in development. This is primarily assessed by studying its interaction with Cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. The two key assessments are for CYP inhibition and CYP induction.
Cytochrome P450 Inhibition Profile
CYP inhibition can lead to an increase in the plasma concentration of a co-administered drug, potentially causing toxicity. The inhibitory potential is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potential for inhibition.
Table 1: Comparative CYP450 Inhibition Profile (IC50, µM)
| CYP Isoform | This compound (Hypothetical Data) | Orlistat (Reported Data) | Interpretation of Hypothetical this compound Data |
| CYP1A2 | > 50 | > 100 | Low potential for inhibition. |
| CYP2B6 | > 50 | > 100 | Low potential for inhibition. |
| CYP2C9 | 25.3 | > 100 | Moderate potential for inhibition. |
| CYP2C19 | 45.1 | > 100 | Low potential for inhibition. |
| CYP2D6 | > 50 | > 100 | Low potential for inhibition. |
| CYP3A4 | 15.8 | > 100 | Moderate potential for inhibition. |
Note: Data for this compound is hypothetical and for illustrative purposes only. Orlistat data reflects its general lack of significant direct CYP inhibition.
Cytochrome P450 Induction Profile
CYP induction can increase the metabolic rate of a co-administered drug, potentially reducing its efficacy. Induction potential is assessed by measuring the increase in CYP enzyme expression (mRNA) or activity in the presence of the drug. Key parameters are the maximum effect (Emax) and the concentration that produces 50% of the maximum effect (EC50).
Table 2: Comparative CYP450 Induction Profile
| CYP Isoform | Parameter | This compound (Hypothetical Data) | Orlistat (Reported Data) | Interpretation of Hypothetical this compound Data |
| CYP1A2 | Emax (fold induction) | 1.2 | No significant induction | No significant induction potential. |
| EC50 (µM) | > 50 | N/A | ||
| CYP2B6 | Emax (fold induction) | 1.5 | No significant induction | No significant induction potential. |
| EC50 (µM) | > 50 | N/A | ||
| CYP3A4 | Emax (fold induction) | 8.5 | Weak inducer (~2-fold) | Potential to induce CYP3A4. |
| EC50 (µM) | 12.1 | N/A |
Note: Data for this compound is hypothetical and for illustrative purposes only. Orlistat is considered a weak inducer of CYP3A4 in some in vitro systems.[6][7]
Experimental Protocols
The following are detailed methodologies for the key experiments used to generate the DDI data profiles.
In Vitro CYP450 Inhibition Assay
Objective: To determine the concentration of a test compound that causes 50% inhibition (IC50) of the activity of major human CYP450 isoforms.
Methodology:
-
System: Pooled human liver microsomes, which contain a mixture of CYP enzymes.
-
Incubation: A specific probe substrate for each CYP isoform (e.g., Phenacetin for CYP1A2, Testosterone for CYP3A4) is incubated with the human liver microsomes.
-
Test Compound: The incubation is performed in the presence of a range of concentrations of the test compound (e.g., this compound).
-
Reaction: The metabolic reaction is initiated by adding a cofactor, NADPH.
-
Analysis: After a set incubation period, the reaction is stopped. The formation of the specific metabolite of the probe substrate is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation: The rate of metabolite formation in the presence of the test compound is compared to a vehicle control (without the test compound). The IC50 value is calculated from the resulting dose-response curve.
In Vitro CYP450 Induction Assay
Objective: To evaluate the potential of a test compound to induce the expression of key CYP450 enzymes (typically CYP1A2, CYP2B6, and CYP3A4).
Methodology:
-
System: Sandwich-cultured primary human hepatocytes from at least three different donors.
-
Treatment: Hepatocytes are treated with various concentrations of the test compound, a negative control, and a known positive control inducer (e.g., Rifampicin for CYP3A4) for 48-72 hours.
-
Endpoint Measurement (mRNA):
-
After the treatment period, total RNA is extracted from the hepatocytes.
-
The RNA is reverse-transcribed to complementary DNA (cDNA).
-
Quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the relative expression levels of the target CYP enzyme mRNA, normalized to a housekeeping gene.
-
-
Endpoint Measurement (Enzyme Activity):
-
Following treatment, the cells are incubated with a probe substrate for the specific CYP enzyme.
-
The rate of metabolite formation is measured by LC-MS/MS to determine the increase in catalytic activity.
-
-
Data Analysis: The fold induction of mRNA or activity over the vehicle control is calculated. Emax and EC50 values are determined from the concentration-response curve.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for CYP450 Inhibition IC50 Determination.
Caption: PXR-Mediated CYP3A4 Gene Induction Signaling Pathway.
Conclusion
This guide outlines a standard, robust framework for assessing the DDI potential of this compound. Based on the profile of its comparator, Orlistat, the primary DDI risk for this compound is likely related to altered absorption of co-administered drugs rather than potent CYP-mediated metabolic interactions. However, without experimental data, this remains an assumption. The provided hypothetical data and detailed experimental protocols offer a clear roadmap for the necessary in vitro studies to definitively characterize the DDI profile of this compound and ensure its safety in future clinical development.
References
- 1. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Panclicins, novel pancreatic lipase inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orlistat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Orlistat-associated adverse effects and drug interactions: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. goodrx.com [goodrx.com]
- 6. Investigation of Orlistat effects on PXR activation and CYP3A4 expression in primary human hepatocytes and human intestinal LS174T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Panclicin E: A Guide for Laboratory Professionals
The responsible management and disposal of potent pharmaceutical compounds are critical for ensuring laboratory safety and preventing environmental contamination. Improper disposal of antibiotics like Panclicin E can lead to the contamination of water systems and contribute to the rise of antibiotic-resistant bacteria, a significant public health threat.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is a regulatory requirement and an ethical obligation.[1]
Core Principle: Waste Management Plan
Before beginning any experiment involving this compound, a comprehensive disposal plan must be in place.[1] All forms of this compound waste, from concentrated stock solutions to contaminated lab supplies, should be treated as hazardous chemical waste.[1][2]
This compound Disposal Procedures Summary
The following table summarizes the disposal routes for various forms of this compound waste. Always consult your institution's Environmental Health and Safety (EHS) department, as rules may differ by location.[2]
| Waste Form | Recommended Container | Initial Treatment | Final Disposal Route |
| Solid (Powder) | Sealed, labeled hazardous waste container. | None | Approved hazardous waste disposal facility (incineration).[3] |
| Concentrated Liquid (Stock Solutions) | Leak-proof, compatible hazardous chemical waste container.[1][2] | None | Approved hazardous waste disposal facility.[3] |
| Dilute Liquid (Contaminated Media) | Labeled container for chemical waste. | Deactivation (if protocol exists); otherwise, treat as hazardous. | Collection by certified hazardous waste management.[3][4] |
| Contaminated Lab Supplies (Non-Sharps) | Double-bagged, robust plastic bags labeled "Hazardous Waste".[4] | Autoclaving (if effective for this compound). | Incineration via institutional hazardous waste stream. |
| Contaminated Sharps | Puncture-proof, sealed sharps container labeled "Biohazard" & "Chemical Hazard". | Do not autoclave. | Disposal through the institution's biohazardous or medical waste stream for incineration.[1] |
Detailed Disposal Protocols
The specific disposal method depends on the form of the this compound waste.
Protocol 1: Disposal of Solid and Concentrated this compound
High-concentration stock solutions and solid powder forms of this compound are considered hazardous chemical waste.[2]
Methodology:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of solid this compound or concentrated stock solutions should occur within a certified chemical fume hood.[3][5]
-
Waste Collection:
-
Labeling: Ensure the container is clearly labeled with "Hazardous Waste," the name "this compound," and any other components of the solution.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, following institutional guidelines.[1]
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management service.
Protocol 2: Disposal of this compound-Contaminated Media and Aqueous Solutions
Media containing this compound must be treated as chemical waste, as autoclaving may not deactivate the antibiotic compound.[2][6]
Methodology:
-
Segregation: Do not pour this compound-contaminated media down the drain.[2]
-
Collection: Collect all contaminated media in a designated, leak-proof container labeled for "Antibiotic-containing solution" or "Chemical Waste".[4]
-
Treatment: Unless a specific, validated chemical deactivation protocol for this compound is provided by your EHS department, no further treatment should be applied. Autoclaving is not a guaranteed method for antibiotic destruction.[2][6]
-
Disposal: The collected liquid waste should be managed by your institution's hazardous waste program.[4]
Protocol 3: Disposal of Contaminated Laboratory Supplies
This category includes items such as gloves, pipette tips, and petri dishes that have come into contact with this compound.
Methodology:
-
Sharps: All contaminated sharps (needles, scalpels, glass) must be placed directly into a puncture-proof sharps container.[1] The container should be sealed when full and disposed of via the biohazardous waste stream, which typically leads to incineration.[1]
-
Non-Sharps:
-
Collect all non-sharp contaminated items in a designated hazardous waste container or robust, double-bagged plastic bags.[4]
-
The bags or container must be clearly labeled to indicate chemical contamination.
-
Dispose of this waste through your institution's chemical or hazardous waste stream.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
Caption: Decision workflow for the safe segregation and disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
